Fmoc-metrp(boc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUDCKQUKFBIR-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-75-0 | |
| Record name | Fmoc-metrp(boc)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Met-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of the dipeptide derivative Fmoc-Met-Trp(Boc)-OH. Due to the limited availability of direct experimental data for this specific dipeptide, this guide infers its characteristics from the well-documented properties of its constituent protected amino acids, Fmoc-L-methionine (Fmoc-Met-OH) and Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), and established principles of solid-phase peptide synthesis (SPPS).
Introduction
Fmoc-Met-Trp(Boc)-OH is a key intermediate in the synthesis of peptides containing the Met-Trp sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the tert-butyloxycarbonyl (Boc) group for the indole side chain of tryptophan allows for an orthogonal protection strategy, which is fundamental to modern Fmoc-based SPPS. Understanding the chemical properties and stability of this dipeptide is crucial for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the purity of the final product.
Chemical and Physical Properties
The properties of Fmoc-Met-Trp(Boc)-OH can be estimated by considering the properties of its constituent amino acid derivatives.
Table 1: Physicochemical Properties of Fmoc-Met-OH and Fmoc-Trp(Boc)-OH
| Property | Fmoc-Met-OH | Fmoc-Trp(Boc)-OH |
| CAS Number | 71989-28-1[1][2] | 143824-78-6[3] |
| Molecular Formula | C₂₀H₂₁NO₄S[1][2] | C₃₁H₃₀N₂O₆[3][4] |
| Molecular Weight | 371.45 g/mol [1][2] | 526.58 g/mol [3] |
| Appearance | White powder[5] | White to off-white crystalline powder[3] |
| Melting Point | 121-123 °C[1] | ~97 °C[3] |
| Solubility | Soluble in organic solvents. | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6][7] |
| Optical Rotation | [α]20/D -29.5±1.5°, c = 1% in DMF[1] | [α]20/D −21±2°, c = 1% in DMF |
| Storage Temperature | 2-8°C[1] | 2-8°C, protected from light and moisture.[3][4] |
Based on these individual properties, Fmoc-Met-Trp(Boc)-OH is expected to be a white solid with a molecular weight of approximately 879.03 g/mol . Its solubility will be similar to its components, favoring polar aprotic solvents commonly used in peptide synthesis. For optimal stability, it should be stored at 2-8°C, protected from moisture and light.[1][3][4]
Stability Profile and Side Reactions
The stability of Fmoc-Met-Trp(Boc)-OH is largely dictated by the lability of the protecting groups and the reactivity of the methionine and tryptophan side chains under various conditions encountered during SPPS.
-
Fmoc Group: The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, typically a 20% solution of piperidine in DMF.[] This cleavage proceeds via a β-elimination mechanism.[9]
-
Boc Group: The Boc group protecting the tryptophan indole nitrogen is stable to the basic conditions used for Fmoc removal.[10] It is, however, labile to strong acids and is typically removed during the final cleavage from the resin using trifluoroacetic acid (TFA).[4][10]
The thioether side chain of methionine is susceptible to two primary side reactions during Fmoc-SPPS, particularly during the final TFA cleavage step:[11][12]
-
Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)).[11][13] This is an acid-catalyzed reaction that can occur during the final TFA-based cleavage.[11][12]
-
S-alkylation: The methionine side chain can be alkylated by carbocations generated during the cleavage of t-butyl-based protecting groups, leading to the formation of sulfonium salts.[11][12]
To mitigate these side reactions, scavengers are typically added to the cleavage cocktail.[14]
The indole ring of tryptophan is also prone to modification during peptide synthesis and cleavage:
-
Alkylation: The indole ring can be alkylated by carbocations generated during cleavage. The Boc protection on the indole nitrogen significantly reduces this side reaction.[15] Upon treatment with TFA, the Boc group is cleaved, forming an N-in-carboxy indole intermediate that protects the tryptophan from alkylation and sulfonation.[6][16] This intermediate is removed during the aqueous work-up of the peptide.[16]
-
Oxidation: While less common than with methionine, the tryptophan side chain can also be oxidized.
The use of Fmoc-Trp(Boc)-OH is particularly recommended when synthesizing peptides containing both arginine and tryptophan, as it minimizes the modification of tryptophan by sulfonyl protecting groups released from arginine side chains during cleavage.[17]
Experimental Protocols
The following protocols are based on standard procedures for Fmoc-based solid-phase peptide synthesis.
This protocol describes the coupling of Fmoc-Met-OH to a resin pre-loaded with Fmoc-Trp(Boc)-OH.
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Met-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the tryptophan residue.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-Met-OH:
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected Trp(Boc)-Wang resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.[10]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
This protocol describes the cleavage of the H-Met-Trp-OH dipeptide from the solid support and the simultaneous removal of the Boc protecting group.
Materials:
-
Fmoc-Met-Trp(Boc)-Wang resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Cold diethyl ether
Procedure:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the methionine residue using 20% piperidine in DMF as described above.
-
Resin Preparation: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Reduce the volume of the filtrate using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.[10]
-
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Solid-phase synthesis workflow for H-Met-Trp-OH.
References
- 1. Fmoc-Met-OH = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]
- 2. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 7. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
A Technical Guide to Fmoc-Protected Tryptophan Derivatives in Peptide Synthesis
This guide provides an in-depth overview of Fmoc-Trp(Boc)-OH and its methylated analogs, crucial reagents for researchers and professionals in peptide chemistry and drug development. The nomenclature "Fmoc-metrp(boc)-OH" likely contains a typographical error, with the intended compound being one of the derivatives detailed below. These molecules are fundamental building blocks in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
The key quantitative data for Fmoc-Trp(Boc)-OH and its related methylated derivatives are summarized in the table below for straightforward comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Trp(Boc)-OH | 143824-78-6 | C₃₁H₃₀N₂O₆ | 526.58[1] |
| Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | C₃₂H₃₂N₂O₆ | 540.61 |
| Fmoc-α-Me-Trp(Boc)-OH | 1315449-98-9 | C₃₂H₃₂N₂O₆ | 540.6[2] |
Core Applications and Experimental Protocols
The primary application for these compounds is in Fmoc solid-phase peptide synthesis.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amine of the amino acid, while the Boc (tert-butoxycarbonyl) group provides protection for the indole side chain of tryptophan. This strategy prevents unwanted side reactions during peptide chain elongation.
General Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Trp(Boc)-OH, onto a solid support resin during peptide synthesis.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF) for 30 minutes.
- Wash the resin with DMF.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc group from the terminal amino acid of the growing peptide chain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Coupling:
- Prepare the coupling solution: Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add an organic base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
4. Washing:
- Wash the resin with DMF to remove unreacted reagents.
- A ninhydrin test can be performed to confirm the completion of the coupling reaction.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Cleavage and Deprotection:
- Once the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from tryptophan.
7. Peptide Precipitation and Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to collect the crude peptide pellet.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow of a single coupling cycle in Fmoc solid-phase peptide synthesis.
Caption: Logical relationship between reagents and products in peptide synthesis.
References
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-Methionine (Fmoc-Met-OH) for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the precise assembly of amino acid sequences. The fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amine protecting group, favored for its base-lability, which allows for mild deprotection conditions. Methionine, a sulfur-containing amino acid, presents unique considerations during peptide synthesis. While its thioether side chain is generally considered sufficiently stable to not require protection during standard Fmoc-based SPPS, it is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (Met(O)) byproducts.[1][2]
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-methionine (Fmoc-Met-OH), the standard derivative used in peptide synthesis. It will also address the critical aspect of methionine side-chain management, including the potential for oxidation and strategies to mitigate this side reaction. It is important to note that a Boc (tert-butyloxycarbonyl) group is not typically used for the side-chain protection of methionine in this context; the thioether is generally left unprotected.[1][2]
Synthesis of Fmoc-L-Methionine (Fmoc-Met-OH)
The synthesis of Fmoc-L-methionine is typically achieved through the reaction of L-methionine with an Fmoc-donating reagent, such as 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.
Experimental Protocol: Synthesis using Fmoc-OSu
This protocol outlines a common method for the Nα-Fmoc protection of L-methionine.
Materials:
-
L-Methionine
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-methionine (1 equivalent) and sodium bicarbonate (1.05 equivalents) in a mixture of water and a suitable organic solvent like dioxane or acetone.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in the same organic solvent dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of L-methionine.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-Met-OH product.
-
Extract the precipitated product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Met-OH.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and characterization of Fmoc-L-methionine.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₁NO₄S | [3] |
| Molecular Weight | 371.45 g/mol | [3] |
| Typical Yield | 78% | [3] |
| Melting Point | 121-123 °C | [4] |
| Optical Rotation [α]²⁰/D | -29.5° ± 1.5° (c=1 in DMF) | [4] |
| Purity (HPLC) | ≥98.0% | [4] |
Purification of Fmoc-L-Methionine
Purification of the crude Fmoc-Met-OH is essential to remove any unreacted starting materials and byproducts. The most common method for purification is recrystallization.
Experimental Protocol: Recrystallization
Materials:
-
Crude Fmoc-Met-OH
-
Ethyl acetate (EtOAc)
-
Hexane
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude Fmoc-Met-OH in a minimal amount of hot ethyl acetate.
-
Precipitation: Slowly add hexane to the hot solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete the crystallization process.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified Fmoc-Met-OH crystals under vacuum to a constant weight.
Management of Methionine Side-Chain Oxidation
The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (Met(O)) during SPPS, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[5][6] This oxidation can lead to a heterogeneous peptide product that is difficult to purify.
Strategies to Mitigate Oxidation:
-
Use of Scavengers: During the TFA cleavage cocktail, the addition of scavengers such as dimethyl sulfide (DMS) or ammonium iodide can help to reduce or prevent the oxidation of methionine.[1]
-
Synthesis with Fmoc-Met(O)-OH: An alternative strategy is to intentionally use Fmoc-Met(O)-OH during the synthesis.[7] This ensures a homogeneous oxidized peptide, which can be easier to purify. The methionine sulfoxide can then be reduced back to methionine in a post-synthetic step.[8]
-
Post-Synthesis Reduction: If oxidation occurs, the purified peptide containing Met(O) can be treated with a reducing agent, such as N-methylmercaptoacetamide or other thiol-based reagents, to convert the sulfoxide back to the thioether.[8]
Conclusion
The synthesis and purification of Fmoc-L-methionine are well-established processes crucial for the incorporation of this amino acid in peptide synthesis. While the thioether side chain of methionine is typically not protected, a thorough understanding of its susceptibility to oxidation is critical for obtaining high-purity target peptides. By employing appropriate synthetic and cleavage strategies, such as the use of scavengers or the deliberate incorporation and subsequent reduction of methionine sulfoxide, researchers can successfully manage the challenges associated with methionine-containing peptides in drug discovery and development.
References
- 1. biotage.com [biotage.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FMOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Mitigating Methionine Oxidation in Peptide Synthesis: A Technical Guide to the Advantages of Fmoc-Met(O)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of peptides containing methionine (Met) presents a significant challenge due to the susceptibility of its thioether side chain to oxidation, forming methionine sulfoxide (Met(O)). This oxidation can occur at various stages of solid-phase peptide synthesis (SPPS), leading to a heterogeneous mixture of the desired peptide and its oxidized counterparts, complicating purification and potentially altering biological activity. A robust strategy to overcome this obstacle is the proactive incorporation of Fmoc-Met(O)-OH, the pre-oxidized form of the amino acid. This approach ensures a homogeneous peptide product that can be readily purified and subsequently reduced to the native methionine-containing peptide. This technical guide provides an in-depth analysis of the advantages of this strategy, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The Challenge: Methionine Oxidation in SPPS
Methionine's thioether side chain is readily oxidized to a sulfoxide by a variety of oxidizing agents, including atmospheric oxygen, especially under the acidic conditions often used during cleavage from the resin.[1][2][3] This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers of methionine sulfoxide (Met(R)O and Met(S)O).[3]
The consequences of methionine oxidation during peptide synthesis are significant:
-
Product Heterogeneity: The final crude product is often a mixture of the desired peptide and its singly or multiply oxidized forms, making purification difficult and reducing the overall yield of the target molecule.
-
Altered Physicochemical Properties: The introduction of the more polar sulfoxide group can change the peptide's solubility and chromatographic behavior, further complicating purification.[4] For aggregation-prone peptides, the increased polarity of Met(O) can sometimes improve solubility and reduce aggregation during synthesis.[4][5]
-
Modified Biological Activity: Oxidation of methionine residues can impact the peptide's conformation and its ability to interact with biological targets, potentially leading to reduced or altered efficacy.
The Fmoc-Met(O)-OH Strategy: A Proactive Solution
Instead of attempting to prevent the unpredictable oxidation of methionine during synthesis, a more effective approach is to use Fmoc-Met(O)-OH as the building block. This strategy involves two key stages:
-
Synthesis with Fmoc-Met(O)-OH: The peptide is synthesized with the pre-oxidized methionine derivative. This ensures that all methionine positions are uniformly in the sulfoxide form, resulting in a single, homogeneous product.[6]
-
Post-Synthesis Reduction: After purification of the oxidized peptide, the methionine sulfoxide residues are reduced back to methionine, yielding the final, pure, native peptide.
The primary advantages of this approach are:
-
Homogeneous Crude Product: Eliminates the formation of a mixture of oxidized and non-oxidized peptides, simplifying purification.[6]
-
Improved Purification Efficiency: A single product peak in chromatography leads to easier isolation and higher recovery of the desired peptide.
-
Predictable Synthesis: Removes the uncertainty associated with incidental methionine oxidation.
Quantitative Data: Fmoc-Met(O)-OH vs. Standard Fmoc-Met-OH
The use of Fmoc-Met(O)-OH followed by reduction has been shown to significantly improve the yield of pure peptide, especially for aggregation-prone sequences. The following table summarizes a comparative study on the synthesis of several such peptides.
| Peptide Sequence | Synthesis Method | Overall Yield (%) | Reference |
| hPrP (125–155) | Standard Fmoc-Met-OH | 2 | [4] |
| Fmoc-Met(O)-OH followed by reduction | 7 | [4] | |
| hCT | Standard Fmoc-Met-OH | 5 | [4] |
| Fmoc-Met(O)-OH followed by reduction | 10 | [4] | |
| hPrP (109–135) | Standard Fmoc-Met-OH | 7 | [4] |
| Fmoc-Met(O)-OH followed by reduction | 14 | [4] |
Experimental Protocols
Coupling of Fmoc-Met(O)-OH in Fmoc-SPPS
The incorporation of Fmoc-Met(O)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols.
Materials:
-
Fmoc-Met(O)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
DMF (peptide synthesis grade)
Protocol:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation of Fmoc-Met(O)-OH: In a separate vessel, dissolve Fmoc-Met(O)-OH (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-4 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling Reaction: Add the activated Fmoc-Met(O)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Reduction of Methionine Sulfoxide
The reduction of Met(O) to Met can be performed either in solution after cleavage and purification or on the resin before cleavage.
Materials:
-
Purified peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic Acid (TFA)
-
Water
Protocol:
-
Dissolution: Dissolve the purified Met(O)-containing peptide in a mixture of TFA and water (e.g., 95:5 v/v).
-
Addition of Reagents: Add ammonium iodide (10-20 equivalents per Met(O) residue) and dimethyl sulfide (20-40 equivalents per Met(O) residue) to the peptide solution.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up: Precipitate the reduced peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Purification: Re-purify the peptide by RP-HPLC to remove any remaining reagents.
Materials:
-
Resin-bound peptide containing Met(O)
-
TFA
-
DMS
-
Concentrated HCl
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Reduction Cocktail: Prepare a reduction cocktail of TFA/DMS/HCl (e.g., 90:5:5 v/v/v).
-
Reduction Reaction: Add the reduction cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Cleavage: Proceed with the standard cleavage protocol to release the reduced peptide from the resin.
Visualizing the Workflow and Mechanisms
Mechanism of Methionine Oxidation
Caption: The oxidation of a methionine residue to a diastereomeric mixture of methionine sulfoxide.
Comparative Workflow: Standard vs. Fmoc-Met(O)-OH Strategy
Caption: Comparison of peptide synthesis workflows for methionine-containing peptides.
Logical Flow of the Fmoc-Met(O)-OH Strategy
Caption: Logical decision pathway illustrating the Fmoc-Met(O)-OH strategy for peptide synthesis.
Conclusion
The proactive use of Fmoc-Met(O)-OH in solid-phase peptide synthesis offers a distinct advantage for researchers, scientists, and drug development professionals. By embracing a strategy of controlled oxidation followed by a straightforward reduction, the challenges associated with methionine's inherent chemical instability can be effectively managed. This approach leads to a more predictable and efficient synthesis, ultimately resulting in higher yields of pure, well-characterized methionine-containing peptides. For the synthesis of complex and aggregation-prone peptides, this methodology is particularly valuable and represents a significant improvement over traditional approaches.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
A Technical Guide to Orthogonal Protection: The Roles of Fmoc and Boc in Amino Acid Derivatives for Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the orthogonal protecting group strategy employed in Solid-Phase Peptide Synthesis (SPPS), with a specific focus on amino acid derivatives bearing both Fmoc and Boc protecting groups. While the specific compound "Fmoc-metrp(boc)-OH" is not standard and likely a typographical error, this guide will use the common and structurally analogous amino acid, Fmoc-Trp(Boc)-OH (Fmoc-L-tryptophan(Boc)-OH), to illustrate the core principles. The concepts discussed are broadly applicable to any amino acid utilizing this protective scheme.
Introduction to Orthogonal Protection in Peptide Synthesis
In SPPS, the synthesis of a peptide proceeds by the stepwise addition of amino acids to a growing chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked or "protected." The success of this process hinges on an orthogonal protection strategy , which allows for the selective removal of one type of protecting group while others remain intact.
The most prevalent orthogonal system in modern SPPS combines the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary protection of the α-amino group and acid-labile groups, such as Boc (tert-butyloxycarbonyl) , for the semi-permanent protection of reactive amino acid side chains.
The Distinct Roles of Fmoc and Boc Protecting Groups
The chemical properties of Fmoc and Boc groups are fundamentally different, allowing for their selective removal under distinct chemical conditions. This orthogonality is the cornerstone of Fmoc-based SPPS.
The Fmoc Group: Temporary α-Amine Protection
The Fmoc group is attached to the N-terminus (the α-amino group) of the amino acid. Its primary role is to prevent this nitrogen from reacting while the subsequent amino acid's carboxyl group is activated and coupled to it.
-
Attachment: The Fmoc group is introduced to the amino acid via reaction with Fmoc-Cl or Fmoc-OSu.
-
Cleavage: The key feature of the Fmoc group is its lability to bases. It is rapidly removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step liberates the α-amino group, preparing it for the next coupling cycle. The cleavage mechanism proceeds via β-elimination.
The Boc Group: Semi-Permanent Side-Chain Protection
The Boc group is used to protect the reactive functional group in the side chain of an amino acid. For Tryptophan, the Boc group is attached to the indole nitrogen to prevent its alkylation or oxidation during synthesis.
-
Attachment: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).
-
Cleavage: The Boc group is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved under strongly acidic conditions. This cleavage occurs during the final step of SPPS, where the completed peptide is cleaved from the solid resin support. A "cleavage cocktail," typically containing a high concentration of trifluoroacetic acid (TFA), is used for this purpose. This cocktail also includes scavenger cations to prevent the reactive carbocations generated during deprotection from modifying sensitive residues like Tryptophan and Methionine.
The following diagram illustrates the orthogonal relationship between the Fmoc and Boc groups in the context of an SPPS cycle.
Caption: Orthogonal deprotection workflow in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data and Performance Metrics
The efficiency of coupling and deprotection steps is critical for achieving a high yield of the desired peptide. The table below summarizes typical quantitative data associated with the use of Fmoc-Trp(Boc)-OH in automated SPPS.
| Parameter | Typical Value | Conditions / Notes |
| Coupling Efficiency | > 99.5% | Monitored by Kaiser test or UV monitoring of Fmoc deprotection. |
| Fmoc Deprotection Time | 3 - 7 minutes | Using 20% piperidine in DMF. Extended times may be needed for sterically hindered couplings. |
| Side Chain Boc Group Stability | > 99.9% stable | Per cycle under standard 20% piperidine/DMF treatment. |
| Final Cleavage Yield | 70 - 95% | Dependent on peptide sequence, length, and cleavage cocktail composition. |
| Purity (Crude Peptide) | 50 - 90% | Highly sequence-dependent. Purification by HPLC is typically required. |
Experimental Protocols
Below are generalized protocols for key steps in SPPS involving an amino acid like Fmoc-Trp(Boc)-OH.
Protocol: Amino Acid Coupling
This protocol describes the coupling of Fmoc-Trp(Boc)-OH to a resin-bound peptide chain with a free N-terminus.
Caption: Experimental workflow for a single amino acid coupling step in SPPS.
Methodology:
-
Resin Preparation: The solid support with the growing peptide chain is washed thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (4 equivalents relative to the resin loading) and an activating agent like HBTU (3.9 eq.) in DMF. Add a base, such as DIPEA (8 eq.), to begin the activation of the carboxyl group. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates the successful coupling and consumption of all free primary amines.
-
Washing: After the reaction is complete, drain the vessel and wash the resin extensively with DMF followed by Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol: Fmoc Group Deprotection
This protocol details the removal of the temporary Fmoc protecting group to reveal the N-terminus for the next coupling step.
-
Initial Wash: Wash the Fmoc-protected peptide-resin with DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction vessel. Agitate for 5-7 minutes.
-
Second Treatment (Optional but Recommended): Drain the vessel and repeat the treatment with fresh 20% piperidine in DMF for another 5-7 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove all traces of piperidine, which would interfere with the subsequent coupling step.
Protocol: Final Cleavage and Boc Deprotection
This protocol describes the final step where the peptide is cleaved from the resin and all side-chain protecting groups (including Boc) are removed.
-
Resin Preparation: The fully synthesized peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for a peptide containing Tryptophan is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, thioanisole, EDT) are crucial to protect the Tryptophan indole ring from re-alkylation by carbocations generated during Boc deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the acidic filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.
Conclusion
The orthogonal protection strategy using Fmoc for the α-amino group and Boc for the side chain is a robust and highly effective method that forms the foundation of modern Solid-Phase Peptide Synthesis. The base-lability of Fmoc allows for its iterative removal during the chain assembly, while the acid-lability of the Boc group ensures that side chains remain protected until the final cleavage step. A thorough understanding of these principles, combined with optimized protocols and careful selection of reagents, is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.
Commercial suppliers and pricing for Fmoc-metrp(boc)-OH.
An In-depth Technical Guide to Fmoc-Met(O2)-OH: Commercial Sourcing and Application in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. Fmoc-Met(O2)-OH, or N-Fmoc-L-methionine sulfone, is a crucial derivative of methionine used in solid-phase peptide synthesis (SPPS). The oxidation of the methionine thioether side chain to the corresponding sulfone provides a stable analogue that is resistant to further oxidation during synthesis and cleavage. This guide provides a comprehensive overview of commercial suppliers for Fmoc-Met(O2)-OH, its pricing, and detailed protocols for its application in peptide synthesis.
Commercial Suppliers and Pricing
The availability and cost of Fmoc-Met(O2)-OH can vary between suppliers. Below is a summary of commercial sources for this reagent. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Quantity | Price (USD) |
| Chem-Impex | Fmoc-D-methionine sulfone | 1247791-23-6 | 403.5 g/mol | ≥ 99% (HPLC) | 250 mg | $55.40 |
| 1 g | $107.70 | |||||
| 5 g | $412.50 | |||||
| Kilo Biotechnology | Fmoc-Met(O2)-OH | 163437-14-7 | Not specified | 99%+ | g to kg | Contact for quote |
| Aapptec | Fmoc-Met(O2)-OH | 163437-14-7 | 403.5 g/mol | Not specified | Not specified | Contact for quote |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Met(O2)-OH | 163437-14-7 | Not specified | ≥ 97.0% (HPLC) | 1 g | Contact for quote |
Experimental Protocols
The incorporation of Fmoc-Met(O2)-OH into a growing peptide chain follows the standard procedures for Fmoc-based solid-phase peptide synthesis.[1][2] The following is a detailed methodology for the key steps involved.
Resin Preparation and Swelling
The choice of resin is dependent on whether the C-terminus of the final peptide is to be an acid or an amide.[2] For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl chloride resin is used for a C-terminal carboxylic acid.[2][3]
-
Materials:
-
Appropriate resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add enough DCM to cover the resin and allow it to swell for at least 30 minutes at room temperature.[3]
-
Drain the DCM and wash the resin three times with DMF to prepare it for the first amino acid coupling or Fmoc deprotection.
-
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, liberating a free amine for the subsequent coupling reaction.[1][2]
-
Materials:
-
20% (v/v) piperidine in DMF
-
DMF
-
-
Procedure:
-
To the swelled and washed resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 15-30 minutes at room temperature.[2]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Fmoc-Met(O2)-OH Coupling
This procedure describes the activation and coupling of Fmoc-Met(O2)-OH to the deprotected resin.
-
Materials:
-
Fmoc-Met(O2)-OH
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or
-
Diisopropylcarbodiimide (DIC)[2]
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: DMF
-
-
Procedure:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-Met(O2)-OH and a near-equimolar amount of the activating agent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIPEA) to the activation mixture.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Visualizations
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for the incorporation of Fmoc-Met(O2)-OH in solid-phase peptide synthesis.
Caption: Workflow for Fmoc-Met(O2)-OH incorporation in SPPS.
References
In-Depth Technical Guide to the Safe Handling and Application of Fmoc-Met(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling protocols, and strategic application of Nα-Fmoc-S-(tert-butoxycarbonyl)-L-methionine (Fmoc-Met(Boc)-OH) in solid-phase peptide synthesis (SPPS). Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety information from its constituent chemical moieties—the fluorenylmethyloxycarbonyl (Fmoc) group, the methionine (Met) residue, and the tert-butoxycarbonyl (Boc) protecting group—to provide a thorough understanding of its safe handling and use.
Compound Identification and Properties
While a specific CAS number for Fmoc-Met(Boc)-OH is not readily found, its structure is defined by the Fmoc protection of the alpha-amino group of methionine and the Boc protection of the methionine side-chain's thioether group.
Table 1: Physicochemical Properties of Related Compounds
| Property | Fmoc-Met-OH | Boc-Met(O)-OH |
| CAS Number | 71989-28-1 | 34805-21-5 |
| Molecular Formula | C₂₀H₂₁NO₄S | C₁₀H₁₉NO₅S |
| Molecular Weight | 371.45 g/mol | 265.33 g/mol |
| Appearance | White to off-white solid | Powder |
| Storage Temperature | 2-8°C | 2-30°C |
Hazard Identification and Safety Precautions
The primary hazards associated with Fmoc-Met(Boc)-OH are inferred from the reactivity of its components. The Fmoc group is base-labile, while the Boc group is acid-labile. The methionine side chain is susceptible to oxidation and S-alkylation.
Table 2: Summary of Potential Hazards and GHS Classifications for Related Compounds
| Hazard | GHS Classification (Fmoc-Met-OH) | Notes and Mitigation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Avoid skin contact. Wear protective gloves. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye protection. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Avoid breathing dust. Use in a well-ventilated area. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Use in a chemical fume hood. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling Fmoc-Met(Boc)-OH. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, a dust mask (e.g., N95) is recommended.
Experimental Protocols and Handling
The use of Fmoc-Met(Boc)-OH follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile Boc group, allows for selective deprotection during peptide synthesis.
General Workflow for a Single Coupling Cycle in Fmoc-SPPS
Detailed Methodologies
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a peptide synthesis vessel.
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
2. Fmoc Deprotection (of the resin-bound amino acid):
-
Drain the swelling solvent.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine.
3. Coupling of Fmoc-Met(Boc)-OH:
-
Dissolve Fmoc-Met(Boc)-OH (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to facilitate the activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.
4. Washing:
-
After the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Side-Chain Deprotection and Cleavage
The Boc group on the methionine side chain is stable to the basic conditions used for Fmoc removal. It is removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Potential Side Reactions during Cleavage: During the acidic cleavage, the methionine side chain is susceptible to two main side reactions:
-
Oxidation: The thioether can be oxidized to a sulfoxide.
-
S-alkylation (tert-butylation): The tert-butyl cation generated from the cleavage of the Boc group can alkylate the nucleophilic sulfur of the methionine.[1][2]
To mitigate these side reactions, scavengers are added to the cleavage cocktail.
Recommended Cleavage Cocktail for Methionine-Containing Peptides: A typical cleavage cocktail to minimize side reactions includes TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). For peptides containing methionine, the addition of dimethylsulfide (DMS) can help prevent oxidation.[3] A common mixture is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4]
Storage and Stability
Fmoc-Met(Boc)-OH, like other Fmoc-protected amino acids, should be stored in a cool, dry place to prevent degradation.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | 2-8°C | Long-term |
| Stock Solution in DMF | -20°C | Up to several weeks |
It is advisable to prepare stock solutions fresh and use them promptly to avoid potential degradation.
Disposal Considerations
Dispose of Fmoc-Met(Boc)-OH and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Met(Boc)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methionine, a sulfur-containing amino acid, is a crucial component of many biologically active peptides. However, its thioether side chain is susceptible to oxidation to methionine sulfoxide during standard Solid-Phase Peptide Synthesis (SPPS) procedures, particularly during the final cleavage from the resin.[1] To mitigate this, the use of a side-chain protected methionine derivative is often employed. Fmoc-Met(Boc)-OH, where the side-chain is protected by a tert-butyloxycarbonyl (Boc) group, offers a robust strategy to prevent oxidation during synthesis. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under the strong acidic conditions of the final peptide cleavage from the resin.[2][3]
These application notes provide a detailed protocol for the efficient incorporation of Fmoc-Met(Boc)-OH into a peptide sequence using Fmoc-based SPPS, along with recommendations for coupling reagents and final cleavage conditions to ensure high peptide purity and yield.
Key Experimental Protocols
Resin Preparation and Swelling
A suitable solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids, should be chosen based on the desired C-terminal functionality.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Protocol:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 3-5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine (a positive test results in a blue color).
Coupling of Fmoc-Met(Boc)-OH
The selection of an appropriate coupling reagent is critical for efficient peptide bond formation and to minimize potential side reactions, including racemization.[4][5] Uronium/aminium salts like HATU and HBTU, and carbodiimides with additives like DIC/Oxyma, are highly recommended.[4][6]
Protocol (using HATU):
-
In a separate vial, dissolve Fmoc-Met(Boc)-OH (3-5 equivalents relative to the resin loading), HATU (2.9-4.5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups, including the Boc group from methionine. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[7][8] The tert-butyl cations generated during the cleavage of the Boc group can alkylate the nucleophilic thioether of methionine, a side reaction that must be suppressed by appropriate scavengers.[1]
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). Thioanisole and EDT are particularly important for protecting methionine from alkylation and other side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove the scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Fmoc-Amino Acids
This table summarizes the expected performance of various coupling reagents based on data for sterically similar and racemization-prone amino acids.[4]
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 | >95 | >90 | Low to Moderate |
| DIC/Oxyma | Carbodiimide/Additive | 30-120 | >98 | >95 | Low |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the incorporation of methionine (Met) can present challenges, particularly in the synthesis of hydrophobic and aggregation-prone peptides. The thioether side chain of methionine is susceptible to oxidation, and the hydrophobic nature of the residue can contribute to poor solubility and difficult purification of the final peptide. The use of N-α-Fmoc-protected methionine sulfoxide, Fmoc-Met(O)-OH, offers a strategic solution to these problems.
By replacing methionine with its more polar sulfoxide derivative during synthesis, peptide aggregation can be significantly reduced, leading to improved coupling efficiency and higher quality crude products.[1][2][3] The increased polarity of the peptide containing Met(O) also enhances its solubility, greatly facilitating purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3] Following purification, the methionine sulfoxide residue can be quantitatively reduced back to methionine, yielding the desired native peptide.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the efficient use of Fmoc-Met(O)-OH in SPPS, including coupling, on-resin reduction of the sulfoxide, and analytical characterization.
Data Presentation
The primary advantage of using Fmoc-Met(O)-OH lies in the significant improvement of the overall synthesis and purification outcomes for challenging peptide sequences. While direct coupling efficiency data for the Met(O) residue itself is not extensively reported, the impact on the final yield is a strong indicator of its effectiveness.
| Peptide Sequence | Synthesis Method | Overall Yield | Reference |
| Tar-DNA-binding protein 43 (307-347) | Standard SPPS with Fmoc-Met-OH | 2% | [3] |
| Tar-DNA-binding protein 43 (307-347) | SPPS with Fmoc-Met(O)-OH followed by reduction | 7% | [3] |
| Human Calcitonin | Standard SPPS with Fmoc-Met-OH | 5% | [1] |
| Human Calcitonin | SPPS with Fmoc-Met(O)-OH followed by reduction | 10% | [1] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Met(O)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Met(O)-OH to a resin-bound peptide chain. The procedure is analogous to the coupling of other standard Fmoc-amino acids.
Materials:
-
Fmoc-Met(O)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final wash with DMF.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
-
Activation of Fmoc-Met(O)-OH:
-
In a separate vessel, dissolve Fmoc-Met(O)-OH (3-5 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Met(O)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The exact time may vary depending on the sequence.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow solution) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next deprotection step.
-
Proceed with the synthesis of the remaining peptide sequence.
Protocol 2: On-Resin Reduction of Methionine Sulfoxide
This protocol details the reduction of the Met(O) residue to Met while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide-resin, swell the resin in DMF.
-
Reduction Cocktail Preparation: Prepare a solution of NH₄I (10 equivalents) and DMS (20 equivalents) in DMF.
-
Reduction Reaction:
-
Drain the DMF from the resin.
-
Add the reduction cocktail to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reduction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all traces of the reducing agents.
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol (e.g., using a trifluoroacetic acid (TFA)-based cocktail).
Protocol 3: Peptide Cleavage, Purification, and Analysis
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Stir or agitate the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
-
Drying: Air-dry or vacuum-dry the crude peptide pellet.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).[1]
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Lyophilization: Lyophilize the pure, pooled fractions to obtain the final peptide as a fluffy white powder.
Visualizations
Caption: Workflow for SPPS using Fmoc-Met(O)-OH.
Caption: On-resin reduction of Met(O) to Met.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Cleavage of the Boc Group in Methionine-Containing Peptides
These application notes provide detailed guidance and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from peptides containing methionine residues. The focus is on mitigating side reactions associated with the acid-labile nature of the Boc group and the nucleophilic character of the methionine side chain.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability under a variety of conditions and its straightforward removal with acid.[1] However, when peptides contain methionine (Met), the acidic conditions required for Boc deprotection can lead to undesirable side reactions involving the methionine thioether side chain.[3][4] The primary challenges are S-alkylation by the liberated tert-butyl cation and oxidation of the thioether to a sulfoxide.[3][4][5][6] Careful selection of cleavage reagents and the use of scavengers are crucial for obtaining the desired peptide with high purity.
Mechanism of Boc Deprotection and Methionine Side Reactions
The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism.[1][7][8] Concurrently, the reactive intermediates generated can lead to modifications of the methionine side chain.
Boc Cleavage Pathway
The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][2][7] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][8] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][8] The liberated amine is then protonated under the acidic conditions, typically forming an ammonium salt.[1][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Methionine Side Reactions
The highly reactive tert-butyl cation generated during deprotection can be scavenged by the nucleophilic sulfur atom of the methionine side chain, leading to S-alkylation.[3][5] Additionally, oxidative species present in the reaction mixture can oxidize the thioether to methionine sulfoxide.[6][9][10]
Caption: Side reactions of methionine during Boc deprotection.
Application Notes: Scavenger Strategies
To prevent the aforementioned side reactions, scavengers are added to the cleavage cocktail.[3][11] These molecules act by trapping the reactive electrophiles or by preventing oxidation.
-
Thioanisole: A common scavenger that effectively traps tert-butyl cations.
-
1,2-Ethanedithiol (EDT): Also used to scavenge carbocations and can help in the removal of other protecting groups.[12]
-
Dimethyl Sulfide (DMS): Can reduce methionine sulfoxide back to methionine.[10]
-
Triisopropylsilane (TIS): A reducing scavenger that is effective in preventing both S-alkylation and oxidation.[3]
The choice of scavenger and its concentration depends on the specific peptide sequence and the other protecting groups present.
Experimental Protocols
Below are standard protocols for the cleavage of the N-terminal Boc group in methionine-containing peptides, both in solution and on solid phase.
Protocol 1: Boc Deprotection in Solution
This protocol is suitable for Boc-protected peptides in solution.
-
Preparation: Dissolve the Boc-protected peptide in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM (v/v).[11] For peptides containing methionine, add a scavenger such as thioanisole (e.g., 5% v/v).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and solvent.
-
Purification: The resulting crude peptide (as a TFA salt) can be purified by standard methods such as HPLC.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the final cleavage and deprotection of a peptide from the resin in Boc-SPPS.
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel.[11]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for methionine-containing peptides. A common example is "Reagent B": TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by HPLC.
Caption: General workflow for Boc deprotection of Met-peptides.
Quantitative Data Summary
The following table summarizes various cleavage cocktails used for deprotecting methionine-containing peptides and their effectiveness in minimizing side reactions.
| Reagent Cocktail | Composition (v/v) | Primary Use & Key Features | Reference |
| Standard TFA/DCM | 50% TFA in DCM | General N-terminal Boc deprotection during SPPS.[11] High risk of Met side reactions without scavengers. | [11] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General-purpose cleavage cocktail with scavengers to reduce Met side reactions.[5] | [5] |
| Low HF/DMS | HF/DMS/p-cresol (25:65:10) | Reduces Met(O) to Met and minimizes S-alkylation. Requires specialized apparatus.[11] | |
| TMSOTf | TMSOTf/TFA/m-cresol | Alternative to HF cleavage, produces fewer side reactions. Does not quantitatively reduce Met(O). | |
| TFA/TIS/H₂O | 95:2.5:2.5 | Standard cleavage condition where S-alkylation and oxidation of Met can be significant.[6] | [6] |
| TFA/An/TMSCl/Me₂S/PPh₃ | 85:5:5:5 with 1mg/mL PPh₃ | Optimized for eradicating Met oxidation and reducing S-alkylation.[3] | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
Application of Fmoc-Trp(Boc)-OH in the Synthesis of Tryptophan-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of tryptophan (Trp) residues into synthetic peptides is crucial for the development of novel therapeutics and research tools, as the indole side chain of tryptophan often plays a critical role in molecular recognition, structure, and biological function. However, the synthesis of tryptophan-containing peptides via Fmoc solid-phase peptide synthesis (SPPS) is challenging due to the susceptibility of the indole ring to modification during the acidic conditions of cleavage and deprotection. The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, provides a robust solution to overcome these challenges, leading to higher purity and yield of the target peptide.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Fmoc-Trp(Boc)-OH in the synthesis of tryptophan-containing peptides.
Advantages of Using Fmoc-Trp(Boc)-OH
The primary advantage of employing Fmoc-Trp(Boc)-OH lies in the protection of the tryptophan indole ring from unwanted side reactions.[2][3] During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), carbocations generated from the cleavage of other side-chain protecting groups can alkylate the electron-rich indole ring of unprotected tryptophan.[4] Furthermore, sulfonyl protecting groups, often used for arginine side-chain protection, can lead to the sulfonation of the indole ring.[3]
The Boc group on the indole nitrogen effectively shields it from these electrophilic attacks.[1][2] Upon treatment with TFA during cleavage, the Boc group is removed, but it transiently forms an N-in-carboxy indole intermediate which continues to protect the tryptophan residue from alkylation and sulfonation.[1][2] This intermediate is then cleanly removed under aqueous work-up conditions.[2] The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan residues.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model tryptophan-containing peptide, comparing the use of Fmoc-Trp-OH and Fmoc-Trp(Boc)-OH.
Table 1: Physicochemical Properties of Fmoc-Trp(Boc)-OH
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan |
| CAS Number | 143824-78-6 |
| Molecular Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage Temperature | 2-8°C |
Table 2: Comparison of Peptide Synthesis Outcomes
| Parameter | Using Fmoc-Trp-OH | Using Fmoc-Trp(Boc)-OH |
| Crude Peptide Purity (HPLC) | 65% | >85% |
| Overall Yield | 45% | >70% |
| Major Side Product | Alkylated Tryptophan Adducts | Minimal side products |
| Coupling Efficiency | ~99% | ~99% |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a generic tryptophan-containing peptide using Fmoc-Trp(Boc)-OH.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure®/HOBt (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For coupling of Fmoc-Trp(Boc)-OH, a standard coupling time of 2 hours is generally sufficient.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v). The use of scavengers like TIS and EDT is crucial to quench reactive carbocations and prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protective Mechanism of Boc Group on Tryptophan
Caption: Role of the Boc group in preventing tryptophan side reactions.
Signaling Pathway of GLP-1 (A Tryptophan-Containing Peptide)
Glucagon-like peptide-1 (GLP-1) and its analogs, which contain tryptophan, are important therapeutics for type 2 diabetes. They exert their effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.
Caption: Simplified GLP-1 signaling pathway leading to insulin secretion.
References
Application Notes and Protocols for the Use of Fmoc-Met(O)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine-containing peptides are crucial in various biological processes and therapeutic areas. However, the thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) during solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin.[1] This oxidation can lead to a heterogeneous final product, complicating purification and potentially altering the peptide's biological activity.
A strategic approach to mitigate this issue is the proactive incorporation of Fmoc-Met(O)-OH during synthesis. This method yields a single, uniformly oxidized peptide that is often easier to purify, especially in the case of hydrophobic or aggregation-prone sequences.[2][3] The methionine sulfoxide can then be quantitatively reduced back to methionine in a post-synthesis step, resulting in a homogenous, high-purity final product.[2][3][4]
These application notes provide a comprehensive guide for the use of Fmoc-Met(O)-OH in automated peptide synthesizers, including detailed protocols for synthesis and subsequent reduction.
Advantages of Using Fmoc-Met(O)-OH
The use of Fmoc-Met(O)-OH offers several advantages over the use of standard Fmoc-Met-OH, particularly for challenging peptide sequences:
-
Prevents Uncontrolled Oxidation: Incorporating Met(O) from the outset eliminates the risk of partial and unpredictable oxidation during synthesis and cleavage.[5][6]
-
Improves Purity of Crude Peptides: For aggregation-prone and hydrophobic peptides, the increased polarity of Met(O) can disrupt interchain aggregation during synthesis, leading to a cleaner crude product with fewer deletion byproducts.[2][3]
-
Facilitates HPLC Purification: The enhanced solubility and homogeneity of the Met(O)-containing peptide often result in improved chromatographic behavior, simplifying purification.[2][3]
-
Provides a Strategic Tool for "Difficult Peptides": This method has been successfully applied to the synthesis of notoriously challenging peptides, such as Aβ (1–42) and fragments of human prion protein.[3]
Quantitative Data Summary
The following tables summarize the quantitative benefits observed when using the Fmoc-Met(O)-OH strategy for the synthesis of aggregation-prone peptides.
Table 1: Comparative Synthesis Yield and Purity
| Peptide Sequence | Synthesis Method | Crude Purity (HPLC) | Isolated Yield | Reference |
| Human Calcitonin (hCT) | Standard Fmoc-Met-OH | Low, multiple byproducts | 5% | [3] |
| Human Calcitonin (hCT) | Fmoc-Met(O)-OH followed by reduction | Significantly improved | 10% | [3] |
| hPrP (125-155) | Standard Fmoc-Met-OH | Low, aggregation issues | 2% | [3] |
| hPrP (125-155) | Fmoc-Met(O)-OH followed by reduction | Significantly improved quality | 7% | [3] |
Experimental Protocols
Automated Peptide Synthesis using Fmoc-Met(O)-OH
This protocol outlines the general parameters for incorporating Fmoc-Met(O)-OH into a peptide sequence using a standard automated peptide synthesizer. The coupling chemistry for Fmoc-Met(O)-OH is comparable to that of other standard Fmoc-amino acids.
Workflow for Automated Peptide Synthesis:
Caption: General workflow for Fmoc-based SPPS using Fmoc-Met(O)-OH.
Methodology:
-
Resin Preparation:
-
Select a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).
-
Place the resin in the synthesizer's reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Synthesizer Setup:
-
Prepare solutions of Fmoc-amino acids (including Fmoc-Met(O)-OH), activation reagents (e.g., HBTU/HOBt or HATU), and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Prepare the deprotection reagent (typically 20% piperidine in DMF) and washing solvents (DMF, DCM).
-
Load all solutions onto the automated peptide synthesizer.
-
-
Synthesis Program:
-
Program the peptide sequence into the synthesizer.
-
A standard synthesis cycle for a 0.1 mmol scale is as follows:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 7-minute treatments).
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles).
-
Amino Acid Coupling:
-
Deliver a solution of the Fmoc-amino acid (4-5 eq.), activator (e.g., HBTU, 3.8-4.8 eq.), and base (DIPEA, 8-10 eq.) to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes. Standard coupling times are generally sufficient for Fmoc-Met(O)-OH. A double coupling can be programmed for certainty.
-
-
Washing: Wash the resin with DMF (3-5 cycles).
-
-
Repeat the cycle for each amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude Met(O)-containing peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Post-Cleavage Reduction of Methionine Sulfoxide
After purification of the Met(O)-containing peptide, the sulfoxide is reduced to methionine. Several protocols are effective; two are presented below. Procedure 1 is a very mild method, while Procedure 2 is faster and highly efficient.[3][4]
Table 2: Comparison of Post-Cleavage Reduction Protocols
| Parameter | Procedure 1 | Procedure 2 | Reference |
| Reagents | Ammonium Iodide (NH₄I), Dimethyl Sulfide (DMS) | Trimethylsilyl Bromide (TMSBr), Ethane-1,2-dithiol (EDT) | [3] |
| Solvent | TFA/DCM | TFA | [3] |
| Reaction Time | Hours | Minutes | [3] |
| Efficiency | Good, but can be slow | Excellent, rapid conversion | [3] |
| Considerations | Tolerates sensitive modifications (e.g., thioesters) | Highly efficient for standard peptides | [3] |
Procedure 1: Mild Reduction with NH₄I and DMS
-
Dissolve the purified, lyophilized Met(O)-peptide in a solution of TFA/DCM (1:1).
-
Add ammonium iodide (10 eq. per Met(O)) and dimethyl sulfide (20 eq. per Met(O)).
-
Stir the reaction at room temperature and monitor by HPLC until the reduction is complete (typically 2-4 hours).
-
Remove the solvent under reduced pressure.
-
Re-precipitate the peptide in cold diethyl ether and re-purify by HPLC to obtain the final methionine-containing peptide.
Procedure 2: Rapid Reduction with TMSBr and EDT
-
Dissolve the purified, lyophilized Met(O)-peptide in TFA.
-
Add ethane-1,2-dithiol (EDT) as a scavenger.
-
Add trimethylsilyl bromide (TMSBr) to initiate the reduction.
-
The reaction is typically complete within 5-15 minutes. Monitor by HPLC.[3]
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the peptide in cold diethyl ether and re-purify by HPLC.
Signaling Pathway Visualization
The reversible oxidation of methionine is a key regulatory mechanism in cellular signaling, analogous to phosphorylation. A prominent example is the calcium-independent activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) under conditions of oxidative stress.[7][8]
Caption: Oxidative activation of CaMKII via methionine oxidation.
This pathway illustrates how reactive oxygen species (ROS) can directly activate CaMKII by oxidizing key methionine residues (Met281/282) in its regulatory domain.[7] This oxidation prevents the kinase from returning to its inactive state, sustaining its activity even in the absence of calcium/calmodulin.[7][8] This process is reversed by the enzyme Methionine Sulfoxide Reductase A (MsrA), highlighting a dynamic regulatory cycle.[7][9]
Conclusion
The use of Fmoc-Met(O)-OH in automated peptide synthesis is a powerful strategy to overcome the common problem of methionine oxidation. It enhances the quality and purity of crude peptides, particularly for sequences prone to aggregation, and simplifies their subsequent purification. By following the outlined protocols for synthesis and post-cleavage reduction, researchers can reliably produce high-purity methionine-containing peptides for a wide range of applications in research and drug development.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CaMKII in the Cardiovascular System: Sensing Redox States - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Monitoring Fmoc-Met(O)-OH Coupling Reactions
Introduction
The synthesis of peptides containing methionine (Met) can be challenging due to the susceptibility of the thioether side chain to oxidation. A common strategy to prevent unwanted side reactions is to use pre-oxidized Fmoc-methionine sulfoxide (Fmoc-Met(O)-OH) during solid-phase peptide synthesis (SPPS). The sulfoxide can then be reduced back to methionine after the peptide has been assembled. However, the coupling of sterically hindered amino acids like Fmoc-Met(O)-OH can be slow and incomplete, leading to deletion sequences and impurities. Therefore, robust analytical methods are crucial for monitoring the progress of the coupling reaction to ensure high-purity final products. This application note details the most common analytical techniques for in-process monitoring of Fmoc-Met(O)-OH coupling reactions and provides detailed protocols for their implementation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of peptide synthesis. By analyzing a small, cleaved sample from the resin, HPLC can provide a quantitative assessment of the remaining starting material and the formation of the desired product.
Protocol: HPLC Analysis of a Test Cleavage
-
Sample Preparation:
-
Carefully withdraw a small sample of the resin (approximately 2-5 mg) from the reaction vessel after the coupling reaction has been allowed to proceed for a predetermined time.
-
Wash the resin sample with dichloromethane (DCM) and methanol (MeOH) to remove any residual reagents and solvents.
-
Dry the resin sample under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A common cocktail for test cleavages is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin sample and allow the cleavage to proceed for 1-2 hours at room temperature.
-
After cleavage, precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the sample to pellet the precipitated peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
HPLC Analysis:
-
Dissolve the dried peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Run a gradient elution, for example, from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile using a UV detector at 220 nm and 280 nm.
-
The chromatogram will show peaks corresponding to the unreacted starting peptide and the desired product with the newly coupled Fmoc-Met(O)-OH. The relative peak areas can be used to estimate the coupling efficiency.
-
Data Interpretation:
| Peak Identity | Expected Retention Time | Indication |
| Uncoupled Peptide | Earlier Elution | Incomplete Coupling |
| Coupled Peptide | Later Elution | Successful Coupling |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the product and detecting any side products. It can be used in conjunction with HPLC (LC-MS) for a comprehensive analysis of the reaction mixture.
Protocol: LC-MS Analysis
-
Sample Preparation: Follow the same sample preparation and cleavage protocol as for HPLC analysis.
-
LC-MS Analysis:
-
Dissolve the cleaved and dried peptide in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
The liquid chromatography component will separate the components of the mixture before they enter the mass spectrometer.
-
The mass spectrometer will provide mass-to-charge (m/z) data for each eluting peak.
-
Data Interpretation:
By comparing the observed m/z values with the calculated theoretical masses, you can confirm the presence of the desired product and identify any deletion sequences or other impurities.
| Compound | Theoretical Mass (Da) | Observed m/z |
| Uncoupled Peptide | Varies | [m/z] |
| Coupled Peptide (with Fmoc-Met(O)-OH) | Varies | [m/z] |
| Potential Side Products | Varies | [m/z] |
Kaiser Test (Qualitative)
The Kaiser test is a rapid, qualitative colorimetric assay used to detect the presence of primary amines on the solid support. It is a simple and effective way to check for the completion of a coupling reaction.
Protocol: Kaiser Test
-
Reagent Preparation:
-
Reagent A (Ninhydrin): Dissolve 500 mg of ninhydrin in 10 mL of ethanol.
-
Reagent B (Pyridine): Pyridine.
-
Reagent C (Phenol): Dissolve 80 g of phenol in 20 mL of ethanol.
-
-
Test Procedure:
-
Take a few beads of the resin from the reaction vessel and wash them thoroughly with DCM and MeOH.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three reagents (A, B, and C) to the test tube.
-
Heat the test tube at 100-120 °C for 3-5 minutes.
-
Data Interpretation:
-
Blue or Purple Beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Yellow or Colorless Beads: Indicates the absence of free primary amines, suggesting a complete coupling reaction.
Diagrams
Caption: Workflow for monitoring Fmoc-Met(O)-OH coupling reactions.
Caption: Decision logic based on analytical data from monitoring methods.
Application Notes and Protocols: Fmoc-Met-Trp(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of Fmoc-Met-Trp(Boc)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols address the specific challenges associated with methionine and tryptophan residues, offering strategies to minimize side reactions and ensure the high purity of the final peptide product.
Introduction
The dipeptide sequence Methionine-Tryptophan (Met-Trp) is a common motif in bioactive peptides. Its synthesis, however, presents unique challenges due to the inherent reactivity of the methionine and tryptophan side chains. The use of Fmoc-Met-Trp(Boc)-OH as a dipeptide building block in Fmoc-based SPPS offers a streamlined approach. The tert-butyloxycarbonyl (Boc) protection on the tryptophan indole nitrogen is critical for preventing side reactions, particularly during the acidic conditions of final cleavage.[1] This document outlines the compatibility of Fmoc-Met-Trp(Boc)-OH with various resins and provides detailed protocols for its use.
Compatibility with SPPS Resins
The choice of resin is a critical factor for a successful peptide synthesis. The compatibility of Fmoc-Met-Trp(Boc)-OH with commonly used resins is summarized below.
| Resin Type | Linker Type | Recommended Use for Met-Trp Sequences | Key Considerations |
| Wang Resin | p-alkoxybenzyl alcohol | Synthesis of C-terminal peptide acids. | Standard choice, but may be susceptible to diketopiperazine formation if Met is the second residue.[2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-chlorotrityl | Synthesis of C-terminal peptide acids and protected fragments. | Highly recommended for C-terminal Met or Trp to minimize racemization and diketopiperazine formation.[3] Offers mild cleavage conditions for protected fragments.[2] |
| Rink Amide Resin | Rink Amide | Synthesis of C-terminal peptide amides. | Standard choice for peptide amides. Cleavage requires strong acid conditions.[3] |
| Sieber Amide Resin | Xanthenyl | Synthesis of C-terminal peptide amides. | Allows for cleavage under milder acidic conditions compared to Rink Amide resin, which can be beneficial for sensitive sequences.[2] |
Experimental Protocols
General SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating the Met-Trp dipeptide.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent (e.g., Dichloromethane (DCM) for polystyrene-based resins) to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
Fmoc Deprotection
-
Add a solution of 20% piperidine in N,N-Dimethylformamide (DMF) to the swollen resin.[4]
-
Agitate the mixture for 3 minutes and drain the solution.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
Perform a Kaiser test to confirm the presence of a free primary amine.[5]
Coupling of Fmoc-Met-Trp(Boc)-OH
-
In a separate vessel, dissolve Fmoc-Met-Trp(Boc)-OH (2-4 equivalents), a coupling agent (e.g., HBTU, 2-3.9 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in a minimal amount of DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIEA) (4-6 equivalents), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[4]
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[6]
-
If the coupling is incomplete, the coupling step can be repeated with a fresh solution of the activated amino acid.
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[4]
Peptide Chain Elongation
Continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using the standard protocols for deprotection and coupling as described above.[6]
Final Cleavage and Deprotection
The final cleavage from the resin and removal of side-chain protecting groups is a critical step where side reactions involving methionine and tryptophan are most likely to occur.[6] The use of a scavenger-containing cleavage cocktail is essential to prevent modification of these sensitive residues by reactive carbocations generated during the process.[1][4][7]
Recommended Cleavage Cocktails:
| Cleavage Cocktail | Composition | Recommended for |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Peptides containing Cys, Met, Trp, and Tyr residues. It is a robust, general-purpose cleavage reagent.[8][9] |
| TFA/TIS/Water | Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Peptides where Fmoc-Trp(Boc)-OH has been used, as this protecting group minimizes many tryptophan-related side reactions.[1][4] |
Cleavage Protocol (using Reagent K):
-
Wash the dried peptide-resin with DCM.[7]
-
Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).[4]
-
Incubate for 2-4 hours at room temperature with occasional swirling.[4][7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[7]
-
Precipitate the peptide by adding cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[7]
-
Dry the peptide pellet under vacuum.[7]
Potential Side Reactions and Mitigation
The following diagram outlines the decision-making process for mitigating common side reactions in SPPS.
Key Side Reactions:
-
Tryptophan Alkylation: The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during cleavage. The use of Fmoc-Trp(Boc)-OH effectively protects the indole nitrogen, significantly reducing this side reaction.[1]
-
Methionine Oxidation: The thioether side chain of methionine can be oxidized to the corresponding sulfoxide. The use of scavengers such as thioanisole in the cleavage cocktail helps to prevent this.
-
Aspartimide Formation: Although not directly related to Met or Trp, aspartimide formation is a common side reaction in Fmoc SPPS, particularly when aspartic acid is followed by a small amino acid like glycine.[10] Using protecting groups like O-t-butyl on the aspartic acid side chain can minimize this.[10]
-
Diketopiperazine Formation: This can occur at the dipeptide stage on the resin, leading to chain termination. It is more prevalent with certain C-terminal amino acids like proline and glycine. Using 2-chlorotrityl resin can help to suppress this side reaction.[3]
By carefully selecting the appropriate resin, protecting groups, and cleavage conditions as outlined in these notes, researchers can successfully synthesize high-purity peptides containing the Met-Trp sequence.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc SPPS Linkers [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. langene.com [langene.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Manual Coupling of Fmoc-Met-OH
Introduction
Methionine is a crucial amino acid in many peptides and proteins, characterized by its thioether side chain. In Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of methionine is generally straightforward. However, the thioether group is susceptible to oxidation to the corresponding sulfoxide or sulfone, which can occur during synthesis and cleavage.[1] Therefore, while the side chain of methionine is typically left unprotected during coupling, care must be taken to minimize oxidative side reactions. This document provides a detailed protocol for the manual coupling of Fmoc-Met-OH, focusing on best practices to ensure high coupling efficiency and preserve the integrity of the methionine residue.
It is important to note that the nomenclature "Fmoc-Met(Boc)-OH" is not standard for commercially available amino acid derivatives for SPPS. The methionine side chain is not typically protected with a tert-butyloxycarbonyl (Boc) group. The following protocols are for the standard and widely used Fmoc-Met-OH .
Recommended Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. For Fmoc-Met-OH, several common activating reagents can be successfully employed. The selection may depend on the specific sequence, the scale of the synthesis, and the available resources. Below is a comparison of recommended coupling reagents.
| Coupling Reagent/Method | Class | Typical Equivalents (AA:Reagent:Base) | Activation Time | Advantages & Considerations |
| HBTU/DIPEA | Aminium Salt | 3:2.9:6 | 1-2 minutes | Highly efficient and fast. Pre-activation is necessary to avoid guanidinylation of the free amine on the resin.[2] |
| HATU/DIPEA or Collidine | Aminium Salt | 3:2.9:6 | 1-2 minutes | More reactive than HBTU, useful for difficult couplings. Collidine is a weaker base and can reduce the risk of racemization.[3] |
| DIC/HOBt | Carbodiimide/ Additive | 3:3:3 | 15-20 minutes (pre-activation) | A cost-effective and widely used method. The byproduct, diisopropylurea, is soluble in DMF. HOBt suppresses racemization.[2] |
| DIC/Oxyma | Carbodiimide/ Additive | 3:3:3 | 1-2 hours (in situ) | Oxyma is a non-explosive and highly effective alternative to HOBt. |
Experimental Protocol: Manual Coupling of Fmoc-Met-OH
This protocol describes the manual coupling of Fmoc-Met-OH onto a resin-bound peptide with a free N-terminal amine. The procedure is based on a 0.1 mmol synthesis scale.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Met-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Chosen coupling reagent (e.g., HBTU, HATU, DIC)
-
Chosen additive (e.g., HOBt, Oxyma) if using a carbodiimide
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Reaction vessel with a sintered glass frit
-
Shaker or nitrogen bubbling apparatus for mixing
Procedure
1. Resin Preparation and Swelling
-
Place the peptide-resin (0.1 mmol) in the reaction vessel.
-
Add DMF (5-10 mL per gram of resin) to swell the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature.[3]
-
Drain the DMF.
2. Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5-7 minutes.[3]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[3]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
3. Amino Acid Activation and Coupling
Method A: Using HBTU/DIPEA
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
Method B: Using DIC/HOBt
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF (approx. 2 mL).
-
Add DIC (3 eq., 0.3 mmol) to the solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
4. Monitoring the Coupling Reaction
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
A negative test (yellow or colorless beads) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, the coupling step should be repeated with a fresh solution of activated Fmoc-Met-OH ("double coupling").
5. Washing
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 5 mL) to remove any excess reagents and byproducts.
-
Wash with DCM (3 x 5 mL) and then again with DMF (3 x 5 mL).
The resin is now ready for the next deprotection and coupling cycle.
Workflow Visualization
The following diagram illustrates the key steps in the manual coupling of Fmoc-Met-OH.
Caption: Workflow for the manual coupling of Fmoc-Met-OH in SPPS.
References
Troubleshooting & Optimization
Troubleshooting low coupling yield with Fmoc-metrp(boc)-OH.
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I am having trouble with a reagent labeled "Fmoc-metrp(boc)-OH". I cannot find any information on it. Is this a standard reagent?
It is highly likely that "this compound" is a typographical error. Based on common abbreviations in peptide chemistry, this may be a typo for Fmoc-N-Me-Trp(Boc)-OH , a protected N-methyl tryptophan derivative. However, if you are working with methionine, it is more probable that you are using Fmoc-Met(O)-OH , which is Fmoc-L-methionine sulfoxide. This guide will focus on troubleshooting issues related to Fmoc-methionine derivatives.
Q2: What is Fmoc-Met(O)-OH and why is it used in peptide synthesis?
Fmoc-Met(O)-OH is a derivative of methionine where the side-chain thioether is oxidized to a sulfoxide. It is intentionally used in Fmoc-based solid-phase peptide synthesis (SPPS) as a strategy to prevent the irreversible oxidation of the methionine side chain, which can occur during synthesis and particularly during the final cleavage from the resin.[1][2] The sulfoxide can be easily reduced back to methionine after the peptide has been purified.[2]
Q3: Can the use of Fmoc-Met(O)-OH lead to aggregation-related problems?
On the contrary, the use of the more polar methionine sulfoxide (Met(O)) can actually improve the synthesis of aggregation-prone peptides. The increased polarity of the peptide chain containing Met(O) can disrupt secondary structures that lead to aggregation, thereby improving solubility and facilitating purification.[3]
Troubleshooting Guide: Low Coupling Yield with Fmoc-Met(O)-OH
Q4: We are experiencing a low coupling yield after incorporating Fmoc-Met(O)-OH into our peptide sequence. What are the common causes for this?
Low coupling yield following the addition of any amino acid, including Fmoc-Met(O)-OH, can stem from several general issues in SPPS. It is often not the specific amino acid derivative itself, but rather sequence-dependent effects or suboptimal reaction conditions. The most common culprits are:
-
Incomplete Fmoc deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminus of the growing peptide chain will be capped, preventing further elongation.
-
Poor coupling efficiency: The activation of Fmoc-Met(O)-OH may be insufficient, or steric hindrance from the growing peptide-resin complex may impede the coupling reaction.
-
Peptide aggregation: The peptide chain may fold and aggregate on the solid support, making the N-terminal amine inaccessible for the incoming activated amino acid.
-
Sub-optimal quality of reagents: Degradation of the Fmoc-Met(O)-OH, coupling reagents, or solvents can lead to failed reactions.
Below is a logical workflow to troubleshoot this issue.
Q5: How can I confirm that incomplete Fmoc deprotection is the cause of the low yield?
A qualitative ninhydrin (Kaiser) test is a common and effective way to check for the presence of free primary amines on the resin after the deprotection step.[4]
-
Positive Result (Blue Beads): Indicates successful deprotection and the presence of free N-terminal amines ready for coupling.
-
Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached and deprotection was incomplete.
If you suspect incomplete deprotection, you can extend the deprotection time or perform a second deprotection step.
Q6: If deprotection is complete, what are the best coupling reagents to use for a potentially "difficult" coupling involving Fmoc-Met(O)-OH?
For challenging couplings, which can be sequence-dependent, the choice of coupling reagent is critical. Uronium/aminium and phosphonium-based reagents are generally more potent than carbodiimides and are recommended for sterically hindered or difficult couplings.[5][6]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 minutes | Advantages: Very high reactivity, low racemization.[5][6] Disadvantages: High cost, potential for guanidinylation side reaction if used in large excess.[6] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | Advantages: Highly effective and widely used.[6] Disadvantages: Slightly lower reactivity and higher racemization potential compared to HATU. |
| PyBOP | Phosphonium Salt | 30-120 minutes | Advantages: High reactivity, does not cause N-terminal guanidinylation.[7] Disadvantages: Can be more expensive than uronium salts. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to onium salts. |
Q7: What steps can I take if I suspect peptide aggregation is causing the low coupling yield?
Peptide aggregation can be identified by the shrinking of the resin bed and slow solvent flow. Several strategies can be employed to disrupt aggregation:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for aggregated peptides.
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
-
Double Coupling: Perform the coupling reaction twice with a fresh solution of activated amino acid.
-
Temperature: Increasing the temperature of the coupling reaction can sometimes improve efficiency, but should be done with caution to avoid side reactions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Met(O)-OH using HATU
This protocol describes a standard manual solid-phase synthesis coupling step.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. This is typically a 5-minute treatment followed by a 15-minute treatment.
-
Wash the resin thoroughly with DMF (5 times) and perform a Kaiser test to confirm the presence of free amines.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Met(O)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the absence of free primary amines, which indicates a complete reaction.
-
If the test is positive, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
If the test is negative, you may proceed to the next deprotection step. If the test is still positive after the initial coupling time, a second coupling may be necessary.
-
Protocol 2: Test Cleavage and Analysis
A small-scale test cleavage can help diagnose where the problem lies in your synthesis.
-
Sample Preparation:
-
After the problematic coupling step, take a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard choice is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Add the cleavage cocktail to the dried resin sample and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Analysis:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether again.
-
Allow the peptide pellet to air dry.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC and Mass Spectrometry (MS).
-
-
Data Interpretation:
-
The HPLC-MS results will show the presence of the desired full-length peptide as well as any truncated sequences (deletion products). The mass of any major impurities will help identify if the issue is with deprotection (mass of peptide minus the last amino acid) or coupling.
-
Visualization of Key Chemical Structures
References
Technical Support Center: Preventing Side Reactions of the Tryptophan Indole Ring during SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the side reactions of the tryptophan indole ring during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the tryptophan indole ring during SPPS?
A1: The electron-rich indole ring of tryptophan is susceptible to several side reactions during SPPS, particularly during the acidic conditions of cleavage from the resin. The most common side reactions include:
-
Alkylation: Electrophilic attack on the indole ring by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl from Boc or tBu groups) or from the resin linker itself, especially when using Wang resin.[1][2][3]
-
Oxidation: The indole ring can be oxidized, leading to various byproducts such as N-formylkynurenine, kynurenine, and hydroxytryptophan. This can be initiated by atmospheric oxygen, reagents, or light.
-
Sulfonation: When synthesizing peptides containing arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf), the protecting group can be transferred to the tryptophan indole ring during cleavage.[4]
Q2: How can I prevent alkylation of the tryptophan indole ring?
A2: Alkylation is a major concern, but it can be effectively minimized by:
-
Using an indole-protected tryptophan derivative: The most common and highly recommended method is to use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen effectively shields it from electrophilic attack.[5]
-
Employing a scavenger cocktail during cleavage: Scavengers are nucleophilic compounds added to the trifluoroacetic acid (TFA) cleavage mixture to "trap" reactive carbocations. A standard and effective cocktail for tryptophan-containing peptides is Reagent K .[2][6][7]
Q3: What is Reagent K and why is it recommended for tryptophan-containing peptides?
A3: Reagent K is a widely used scavenger cocktail with the following composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[2][6][7] It is highly recommended for peptides containing sensitive residues like tryptophan, methionine, and cysteine because its components have specific roles in preventing side reactions:
-
Thioanisole and Phenol: These act as scavengers for carbocations.
-
1,2-Ethanedithiol (EDT): This is particularly effective in protecting tryptophan from various modifications.[8]
-
Water: Helps to hydrolyze TFA esters and can also act as a scavenger.
Q4: Is it necessary to use Fmoc-Trp(Boc)-OH if I am already using a scavenger cocktail?
A4: While a robust scavenger cocktail like Reagent K can significantly reduce side reactions, for the highest purity and yield, especially in complex or arginine-rich peptides, the use of Fmoc-Trp(Boc)-OH is still highly recommended.[9][10] The Boc protection provides an extra layer of security directly at the site of potential reaction.
Q5: Can the resin itself cause side reactions with tryptophan?
A5: Yes, particularly with Wang resin. The linker can be a source of carbocations during TFA cleavage, leading to alkylation of the tryptophan indole ring.[1][2][3] This side reaction has been observed regardless of the scavenger used.[1][2][3] If you are observing persistent alkylation, consider using a different resin for your synthesis.
Troubleshooting Guide
Issue 1: My mass spectrum shows an unexpected mass addition of +56 Da or +136 Da to my tryptophan-containing peptide.
-
Possible Cause: This is likely due to alkylation of the tryptophan indole ring by a tert-butyl group (+56 Da) or a benzyl group (+90 Da with the loss of a proton) originating from cleaved protecting groups.
-
Troubleshooting Steps:
-
Confirm the modification: Use tandem mass spectrometry (MS/MS) to pinpoint the modification to the tryptophan residue.
-
Review your cleavage protocol: Ensure you are using an adequate scavenger cocktail. For peptides with multiple tBu-protected residues, a standard TFA/TIS/water cocktail may be insufficient.
-
Switch to a more robust scavenger cocktail: Use Reagent K (TFA/phenol/water/thioanisole/EDT) for cleavage.[2][6][7]
-
Incorporate Fmoc-Trp(Boc)-OH: For future syntheses of this peptide, use Fmoc-Trp(Boc)-OH to protect the indole nitrogen.[5]
-
Issue 2: My purified peptide has a yellowish tint and the mass spectrum shows peaks at +16 Da and +32 Da from the expected mass.
-
Possible Cause: These mass additions are characteristic of tryptophan oxidation. A +16 Da shift corresponds to the addition of one oxygen atom (hydroxytryptophan), while a +32 Da shift indicates the addition of two oxygen atoms (e.g., N-formylkynurenine).[11] The yellow color is also indicative of oxidized tryptophan species.
-
Troubleshooting Steps:
-
Minimize exposure to air and light: During cleavage and work-up, keep the peptide solution under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Use degassed solvents: Oxygen dissolved in solvents can contribute to oxidation. Degas all solvents used for cleavage and purification.
-
Add antioxidants to your cleavage cocktail: Including a small amount of a reducing agent like 1,2-ethanedithiol (EDT) in your scavenger cocktail can help prevent oxidation. Reagent K already contains EDT.[2][6][7]
-
Issue 3: I am synthesizing a peptide with both tryptophan and arginine (protected with Pbf or Pmc) and see a significant impurity with a mass addition of +252 Da or +266 Da.
-
Possible Cause: This large mass addition is likely due to the transfer of the Pbf or Pmc protecting group from arginine to the tryptophan indole ring during TFA cleavage.
-
Troubleshooting Steps:
-
Use Fmoc-Trp(Boc)-OH: This is the most effective way to prevent this side reaction. The Boc group on the indole nitrogen blocks the site of sulfonation.[10]
-
Optimize cleavage time: Longer cleavage times can increase the incidence of this side reaction. Determine the minimum time required for complete deprotection.
-
Consider alternative arginine protecting groups: While Pbf is generally preferred over Pmc for reducing tryptophan modification, for particularly problematic sequences, other arginine protecting groups might be considered.
-
Data Presentation
Table 1: Comparison of Protective Strategies for Tryptophan in SPPS
| Protective Strategy | Key Advantages | Key Disadvantages | Expected Purity Improvement (vs. Unprotected Trp) |
| None (Unprotected Trp) | Cost-effective | Highly susceptible to alkylation, oxidation, and sulfonation | Baseline |
| Fmoc-Trp(Boc)-OH | Excellent protection against alkylation and sulfonation; leads to higher purity and yield.[9][10] | Higher cost of the amino acid derivative. | Significant (>15% in some cases)[12] |
| Scavenger Cocktails (e.g., Reagent K) | Reduces side reactions for all sensitive residues, not just tryptophan.[2][6][7] | Can be odorous and require careful handling; may not completely eliminate side reactions. | Moderate to Significant |
| Fmoc-Trp(Boc)-OH + Scavenger Cocktail | The most robust approach for preventing a wide range of side reactions. | Highest cost and complexity. | Highest attainable purity |
Experimental Protocols
Protocol 1: Manual SPPS of a Tryptophan-Containing Peptide (Example: H-Trp-Ala-Gly-NH₂) on Rink Amide Resin
This protocol provides a general guideline for manual solid-phase peptide synthesis.
1. Resin Swelling:
- Place the Rink Amide resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Glycine):
- In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Perform a Kaiser test to confirm complete coupling (a negative result, i.e., no blue color, indicates completion).
- Wash the resin with DMF (3-5 times).
4. Repeat Deprotection and Coupling Cycles:
- Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Ala-OH and Fmoc-Trp(Boc)-OH).
5. Final Fmoc Deprotection:
- After the final coupling, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection (Using Reagent K):
- Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) fresh in a fume hood.[2][6][7]
- Add Reagent K to the dried resin.
- Agitate at room temperature for 2-3 hours.
- Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
- Precipitate the peptide by adding the TFA solution dropwise to the cold ether.
- Centrifuge to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the peptide pellet under vacuum.
7. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Two-Step Cleavage for Peptides with Multiple Sensitive Residues
This strategy can help minimize tryptophan alkylation by removing acid-labile side-chain protecting groups while the peptide is still attached to the resin.
1. Side-Chain Deprotection:
- After synthesis, treat the peptide-resin with a milder TFA "cocktail" that is sufficient to remove side-chain protecting groups but not cleave the peptide from the resin (e.g., a lower concentration of TFA or a shorter reaction time, depending on the resin linker). This step should still contain scavengers.
2. Washing:
- Thoroughly wash the resin to remove the cleaved protecting groups and scavengers.
3. Final Cleavage:
- Treat the resin with a stronger TFA solution to cleave the peptide from the support.
Visualizations
Caption: Mechanism of Tryptophan Alkylation and Prevention by Scavengers.
Caption: General Workflow for Fmoc-SPPS of a Tryptophan-Containing Peptide.
References
- 1. Fmoc-Trp(Boc)-OH [cem.com]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 6. WO2023105497A1 - Synthesis of glp-1 analogues - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stackoverflow.com [stackoverflow.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 12. ajpamc.com [ajpamc.com]
How to avoid racemization of Fmoc-metrp(boc)-OH during activation.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the racemization of Fmoc-Met(Boc)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Met(Boc)-OH?
A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this loss of stereochemical integrity is a critical issue as it can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity and therapeutic efficacy. While not as notoriously prone to racemization as residues like histidine or cysteine, methionine can still undergo epimerization, especially under suboptimal activation conditions.
Q2: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The proton on the alpha-carbon of this cyclic intermediate is acidic and can be readily abstracted by a base. This results in a planar, achiral intermediate. Subsequent reaction with the amine component or non-stereospecific reprotonation can lead to a mixture of both L- and D-isomers, thus causing racemization.
Q3: How does the Boc protection on the methionine side chain influence racemization?
A3: The tert-butoxycarbonyl (Boc) group on the side chain of methionine protects the thioether from oxidation during synthesis and cleavage. While the primary role of the Boc group is not to prevent racemization of the alpha-carbon, maintaining the chemical integrity of the side chain is crucial for the overall success of the synthesis. Side chain modifications can sometimes influence the electronic environment of the alpha-carbon, but the primary factors driving racemization remain the activation method, base, and reaction conditions.
Q4: Which factors have the most significant impact on the racemization of Fmoc-Met(Boc)-OH?
A4: Several factors can influence the extent of racemization during the coupling of Fmoc-Met(Boc)-OH:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DIC, when used alone, can lead to higher levels of racemization. Uronium/aminium (e.g., HATU, HCTU) and phosphonium (e.g., PyBOP) reagents, especially when used with additives, are generally preferred for minimizing racemization.
-
Base: The type and concentration of the base used are crucial. Stronger, less sterically hindered bases like Diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are recommended to reduce the risk of epimerization.[2]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin should be avoided, as it increases the time the activated species is exposed to basic conditions, providing more opportunity for oxazolone formation and racemization.
-
Temperature: Higher temperatures can accelerate the rate of racemization. Performing the activation and coupling at lower temperatures (e.g., 0°C) is often beneficial.
Troubleshooting Guide: Minimizing Racemization of Fmoc-Met(Boc)-OH
This section provides a systematic approach to troubleshooting and minimizing racemization during the incorporation of Fmoc-Met(Boc)-OH.
Data Presentation: Comparison of Activation Conditions
The following table summarizes the relative risk of racemization associated with different coupling reagents and bases. While quantitative data for Fmoc-Met(Boc)-OH is not extensively available, the qualitative trends are based on established principles for other racemization-prone amino acids.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Coupling Efficiency | Recommendations |
| DIC | None | DIPEA | High | Good | Not recommended for sensitive residues. |
| DIC | HOBt/Oxyma | DIPEA | Moderate | Very Good | A cost-effective option with reduced racemization. |
| DIC | HOBt/Oxyma | NMM/Collidine | Low | Very Good | Recommended for minimizing racemization. |
| HBTU/HCTU | None | DIPEA | Moderate | Excellent | Widely used, but a weaker base is preferable. |
| HBTU/HCTU | HOBt/Oxyma | NMM/Collidine | Very Low | Excellent | Highly Recommended for difficult couplings. |
| HATU | None | DIPEA | Low | Excellent | Highly reactive, but a weaker base is still advised. |
| HATU | None | NMM/Collidine | Very Low | Excellent | Highly Recommended for sterically hindered couplings. |
| PyBOP | None | DIPEA | Moderate | Excellent | Good alternative to uronium reagents. |
| PyBOP | None | NMM/Collidine | Low | Excellent | Recommended when using phosphonium-based activators. |
| DEPBT | None | DIPEA/NMM | Very Low | Good | Known for its ability to suppress racemization. |
Experimental Protocols
Here are detailed protocols for activation methods known to minimize racemization.
Protocol 1: DIC/Oxyma Mediated Coupling
This protocol is designed to minimize pre-activation time and utilize a racemization-suppressing additive.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminus) in high-purity, anhydrous N,N-dimethylformamide (DMF) for 30 minutes. After Fmoc deprotection (e.g., with 20% piperidine in DMF), thoroughly wash the resin with DMF to remove all traces of the deprotection solution.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Met(Boc)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution. Immediately add this complete activation mixture to the deprotected peptide-resin. Do not allow for a prolonged pre-activation period.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, consider performing the reaction at 0°C.
-
Monitoring and Washing: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.
Protocol 2: HATU/Collidine Mediated Coupling
This protocol utilizes a highly efficient uronium-based coupling reagent with a sterically hindered, weaker base.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Met(Boc)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add 2,4,6-collidine (6 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction's completion and wash the resin as described in Protocol 1.
Visualizations
Workflow for Minimizing Racemization
Caption: A workflow diagram illustrating the key steps to minimize racemization during the activation and coupling of Fmoc-Met(Boc)-OH.
Mechanism of Racemization via Oxazolone Formation
Caption: The chemical mechanism of racemization through the formation of an oxazolone intermediate during amino acid activation.
References
Technical Support Center: Managing Peptide Aggregation with Fmoc-Protected Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS), with a focus on sequences containing aggregation-prone residues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets.[1][2] Aggregation can physically obstruct reactive sites, resulting in incomplete deprotection and coupling reactions.[1] The consequences of aggregation range from reduced reaction rates to complete synthesis failure, ultimately leading to low yields and the presence of deletion sequences in the final product.[1]
Q2: Are certain amino acids more prone to causing aggregation?
A2: Yes, aggregation is highly dependent on the peptide sequence.[2] Peptides containing stretches of hydrophobic amino acids such as Alanine, Valine, and Isoleucine are particularly susceptible to aggregation.[2] Additionally, amino acids with side chains capable of forming hydrogen bonds, like Glutamine, Serine, and Threonine, can also contribute to aggregation.[2] The incorporation of Fmoc-Met(O)-OH, while sometimes used to improve solubility, can still be part of a sequence that is prone to aggregation due to the overall hydrophobicity of the peptide chain. Similarly, the bulky and hydrophobic nature of the tryptophan side chain in Fmoc-Trp(Boc)-OH can promote aggregation.
Q3: How can I identify if aggregation is occurring during my peptide synthesis?
A3: Several indicators can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[2][3]
-
Incomplete Deprotection or Coupling: Standard amine tests, such as the Kaiser or TNBS test, may yield positive results after a coupling step, indicating unreacted free amines.[4] Conversely, these tests might give false negatives if the aggregated chains prevent the reagents from reaching the free amines.[1]
-
Physical Appearance: The peptide-resin may appear clumpy or sticky.
-
Analytical Data: Analysis of a test cleavage by HPLC/LC-MS will reveal a complex mixture of products, including the desired peptide along with numerous deletion sequences.[4]
Q4: What is the role of Fmoc-Met(O)-OH in managing aggregation?
A4: Fmoc-Met(O)-OH, the sulfoxide form of methionine, can be strategically used to mitigate aggregation. The introduction of the more polar sulfoxide group can disrupt the hydrophobic interactions that often drive aggregation, thereby improving the solubility of the growing peptide chain.[5] This can lead to a higher quality crude product with fewer deletion sequences.[5] After purification, the methionine sulfoxide can be reduced back to methionine to yield the desired native peptide.[5][6]
Q5: What are the key considerations when using Fmoc-Trp(Boc)-OH in aggregation-prone sequences?
A5: While the tryptophan side chain can contribute to aggregation due to its hydrophobicity, the Boc protecting group on the indole nitrogen is crucial for preventing side reactions. A significant issue, particularly in sequences also containing arginine, is the potential for the transfer of sulfonyl protecting groups from arginine to the unprotected tryptophan indole ring during cleavage.[3] The use of Fmoc-Trp(Boc)-OH effectively prevents this side reaction.[3] When aggregation is a concern, general anti-aggregation strategies should be employed in conjunction with the use of this protected amino acid.
Troubleshooting Guide
Issue 1: Poor resin swelling and incomplete Fmoc deprotection.
-
Potential Cause: Peptide aggregation on the solid support is a primary reason for poor resin swelling. The formation of intermolecular hydrogen bonds can lead to a collapsed resin matrix, which hinders solvent penetration and the access of the piperidine solution to the N-terminal Fmoc group.[7][8]
-
Recommended Solutions:
-
Solvent Modification: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to your DMF.[3][7]
-
Chaotropic Salt Washes: Before the deprotection step, wash the resin with a solution of a chaotropic salt such as 0.8 M LiCl in DMF to disrupt hydrogen bonding.[1][7]
-
Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help disrupt aggregates, but should be used with caution to avoid potential side reactions.[8]
-
Stronger Deprotection Reagent: For particularly difficult sequences, a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF, can be effective.[7]
-
Issue 2: Incomplete coupling of the amino acid following an aggregation-prone residue.
-
Potential Cause: Aggregation of the peptide chain can sterically hinder the approach of the activated amino acid, leading to an incomplete coupling reaction.[8]
-
Recommended Solutions:
-
Use of Potent Coupling Reagents: Employ more powerful coupling reagents like HATU or HCTU.[7]
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[7]
-
Increased Reaction Time and Temperature: Extending the coupling time and/or increasing the temperature can improve coupling efficiency.[1]
-
Microwave-Assisted Synthesis: The use of microwave energy can disrupt aggregates and accelerate both coupling and deprotection steps.[1][3]
-
Issue 3: Low yield and purity of the crude peptide.
-
Potential Cause: A combination of incomplete deprotection and coupling steps due to persistent aggregation throughout the synthesis.
-
Recommended Solutions:
-
Incorporate Structure-Disrupting Elements: Proactively introduce "kinks" into the peptide backbone to disrupt the formation of secondary structures. This can be achieved by strategically placing pseudoproline dipeptides (at Ser or Thr residues) or Dmb/Hmb-protected amino acids (often at Gly residues) within your sequence, ideally every 6-7 amino acids.[3][7]
-
Resynthesis on a Different Resin: Consider resynthesizing the peptide on a low-substitution resin or a different type of resin, such as TentaGel.[3]
-
"Magic Mixture" Solvent System: For extremely difficult sequences, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55°C for acylation has been shown to be effective.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale | Reference(s) |
| Chaotropic Salt Concentration | 0.8 M LiCl or NaClO₄ in DMF | Disrupts hydrogen bonding networks causing aggregation. | [1][7] |
| DBU Concentration in Deprotection | 2% DBU in 20% piperidine/DMF | A stronger base for more efficient Fmoc removal in aggregated sequences. | [7][9] |
| Microwave Synthesis Temperature | 75-90°C for deprotection and coupling | Provides kinetic energy to break up aggregates and accelerate reactions. | [1] |
| Amino Acid Equivalents (Double Coupling) | 3 equivalents (first coupling), 3 equivalents (second coupling) | Ensures a high concentration of activated amino acid to drive the reaction to completion. | [7] |
| Pseudoproline/Dmb/Hmb Insertion Frequency | Every 6-7 residues | Strategically disrupts the formation of secondary structures along the peptide chain. | [7] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.[7]
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt, which can interfere with the coupling reaction.[1][4]
-
Proceed immediately with your standard amino acid coupling protocol.
Protocol 2: Microwave-Assisted SPPS for Aggregation-Prone Sequences
This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation.
-
Program the synthesizer with your peptide sequence.
-
Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.[1]
-
Coupling: The activated Fmoc-amino acid solution is added to the resin, and microwave power is applied to maintain a set temperature (e.g., 75-90°C) for 5-10 minutes.[1]
-
Special Considerations: For heat-sensitive residues, consider using a lower coupling temperature or a room temperature cycle to minimize the risk of side reactions.[1]
Protocol 3: Manual Coupling of a Pseudoproline Dipeptide
This protocol is for the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.
-
In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS.
Caption: Decision-making for proactive aggregation prevention.
Caption: Backbone protection disrupts aggregation via steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Tryptophan Protection During Peptide Cleavage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of cleavage conditions to prevent the modification of tryptophan residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tryptophan modification during TFA cleavage?
A1: During the final trifluoroacetic acid (TFA) cleavage step, highly reactive electrophilic carbocations are generated from acid-labile side-chain protecting groups (e.g., t-butyl) and the resin linker.[1][2] The electron-rich indole side chain of tryptophan is highly nucleophilic and susceptible to electrophilic attack by these carbocations, leading to undesired alkylation.[2][3] Other potential modifications include oxidation and the transfer of sulfonyl-based protecting groups (e.g., Pmc, Pbf) from nearby arginine residues.[4][5][6]
Q2: How can I prevent the modification of tryptophan residues?
A2: There are two primary strategies to prevent tryptophan modification:
-
Use of Scavengers: Adding nucleophilic scavenger reagents to the cleavage cocktail is the most common method. These compounds trap the reactive carbocations before they can modify the tryptophan residue.[1][2]
-
Side-Chain Protection: Protecting the tryptophan indole ring during synthesis with a Boc (tert-butyloxycarbonyl) group is highly effective.[5] Using Fmoc-Trp(Boc)-OH is strongly recommended as it significantly reduces the risk of side reactions during cleavage.[3][7]
Q3: What is the best cleavage cocktail for a peptide containing tryptophan?
A3: The optimal cleavage cocktail depends on the other sensitive amino acids in your peptide sequence.[1] For peptides containing tryptophan along with other sensitive residues like Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr), a robust mixture like Reagent K is often recommended.[8][9] For peptides with fewer sensitive residues, a simpler cocktail of TFA with water and a silane-based scavenger like triisopropylsilane (TIS) is often sufficient.
Q4: When is it critical to use Fmoc-Trp(Boc)-OH?
A4: Using Fmoc-Trp(Boc)-OH is strongly recommended in several scenarios:
-
When synthesizing long peptides where extended cleavage times may be necessary.
-
When the peptide sequence contains multiple arginine residues protected with sulfonyl groups (Pmc, Pbf), as this minimizes sulfonation of the tryptophan indole ring.
-
When the tryptophan residue is at the C-terminus, to prevent reattachment of the peptide to the resin.[4]
Troubleshooting Guide
Issue 1: My mass spectrometry results show unexpected adducts (+56 Da, +82 Da, etc.) on my tryptophan-containing peptide.
-
Probable Cause: These mass additions often correspond to alkylation of the tryptophan indole ring. A +56 Da adduct is a classic sign of tert-butylation from t-butyl protecting groups.[7] Other adducts can arise from cations generated by the resin linker or other protecting groups.[10]
-
Solution:
-
Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains effective scavengers. Triisopropylsilane (TIS) is a powerful reducing agent that scavenges carbocations.[11] For tert-butyl cations specifically, 1,2-ethanedithiol (EDT) is highly effective.[1][7]
-
Protect Tryptophan: For future syntheses of this peptide, use Fmoc-Trp(Boc)-OH to protect the indole ring, which is the most effective way to prevent this side reaction.[5][7]
-
Check for Arginine Proximity: If your peptide also contains arginine, the protecting group (e.g., Pmc) can be transferred to a nearby tryptophan.[6] Using a more robust scavenger cocktail like Reagent K or Reagent R can help mitigate this.[5][8]
-
Issue 2: My crude peptide is a brownish or yellowish sticky solid after cleavage and lyophilization.
-
Probable Cause: This appearance can be due to residual scavengers, protecting groups, or side products from tryptophan degradation or oxidation.[12] Phenol, a common scavenger, can sometimes contribute to discoloration if not completely removed.
-
Solution:
-
Improve Washing: After precipitating the peptide with cold diethyl ether, perform multiple washes (at least three) to thoroughly remove scavengers and organic-soluble byproducts.[1][11]
-
Optimize Scavengers: Consider using a low-odor cleavage cocktail or alternative scavengers that are more volatile or easier to remove.[8] For example, using TIS instead of thiol-based scavengers can sometimes result in a cleaner crude product.
-
Purification: The crude product will likely require purification by preparative HPLC to isolate the desired peptide from colored impurities and side products.[12]
-
Issue 3: I am using scavengers, but still observe significant tryptophan modification.
-
Probable Cause:
-
Insufficient Scavengers: The concentration or type of scavenger may be inadequate for the quantity of protecting groups being cleaved.
-
Scavenger Degradation: Some scavengers, like dithiothreitol (DTT), can decompose during TFA cleavage, reducing their effectiveness.[13]
-
Highly Reactive Linkers: The linker used on the solid support (e.g., Wang resin) can fragment and alkylate the tryptophan residue.[10]
-
-
Solution:
-
Increase Scavenger Concentration: Try increasing the percentage of scavengers in your cocktail. For example, for a Cys-containing peptide, increasing the concentration of EDT was shown to significantly reduce S-alkylation.[1]
-
Use a Scavenger Combination: A combination of scavengers often works best. TIS is excellent for trityl cations, while EDT is better for t-butyl cations.[1] Water is also an essential scavenger.[14]
-
Change Resin/Linker: If linker fragmentation is suspected, especially with Wang resin, consider using a different resin for future syntheses.[10]
-
Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete deprotection.[3] Prolonged exposure to TFA increases the risk of side reactions.[4]
-
Data Presentation
Table 1: Common Cleavage Cocktails for Tryptophan-Containing Peptides
| Reagent Name/Mixture | Composition (v/v or w/v) | Recommended Use |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | General purpose for peptides without multiple or highly sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Recommended for peptides with a combination of sensitive residues including Trp, Cys, Met, and Tyr.[8][9] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Suited for peptides with Arg(Pmc/Mtr) and Trp, especially on PAL or BAL resins.[8] |
| Low Odor Cocktail (Reagent L) | 88% TFA / 2% TIS / 5% Water / 5% DTT (w/v) | An alternative that replaces pungent thiols with DTT.[8] |
Table 2: Functions of Common Scavengers for Tryptophan Protection
| Scavenger | Function | Common Concentration |
| Triisopropylsilane (TIS) | A reducing agent that effectively scavenges carbocations, particularly trityl cations.[11] | 1 - 5% |
| 1,2-Ethanedithiol (EDT) | A thiol scavenger, highly effective at trapping t-butyl cations and preventing Trp oxidation.[1] | 1 - 5% |
| Water | An essential scavenger that suppresses many side-products.[14] | 2.5 - 5% |
| Thioanisole | Scavenges carbocations and accelerates the removal of Arg(Pmc/Pbf) groups.[8][14] | 5% |
| Phenol | Acts as a scavenger to protect Tyr and Trp residues.[9] | 5% |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Trp-Containing Peptides
This protocol is suitable for peptides where Trp is protected (Trp(Boc)) or for sequences with few other sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 1 mL) and then dry it under a stream of nitrogen or in a vacuum desiccator.[11]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For 100 mg of resin, prepare 2 mL of the cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% deionized water).[11]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate or stir the mixture at room temperature for 2-3 hours.[1]
-
Peptide Filtration: Filter the resin through a sintered glass funnel and collect the TFA solution containing the cleaved peptide into a cold centrifuge tube.[14]
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates to ensure complete recovery.[7]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold excess of cold methyl tert-butyl ether (MTBE) or diethyl ether.[8][14] A white precipitate should form.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.[11]
-
Peptide Wash: Wash the peptide pellet at least twice more with cold ether to remove residual scavengers.[1]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing multiple sensitive residues, including Cys, Met, Tyr, and unprotected Trp.[9]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[9]
-
Cleavage Reaction: Suspend the resin in Reagent K (10-40 mL per gram of resin). Stir at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[9]
-
Peptide Filtration & Wash: Filter the resin and rinse it with fresh TFA. Combine the filtrates.[8]
-
Concentration: Concentrate the combined filtrates to a thick syrup under reduced pressure (e.g., using a rotary evaporator).[9]
-
Precipitation: Dissolve the syrup in a minimum volume of TFA and add this solution to a large volume of cold MTBE (approx. 300:1 v/v) to precipitate the peptide.[8]
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1 to collect, wash, and dry the crude peptide.[9]
Visualizations
Caption: A logical workflow for troubleshooting tryptophan modification.
Caption: Mechanism of tryptophan alkylation and its prevention by scavengers.
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. polypeptide.com [polypeptide.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Fmoc-Met(Boc)-OH for Automated Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of Fmoc-Met(Boc)-OH in solution for automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for Fmoc-Met(Boc)-OH solid and in-solution?
A1: Proper storage is critical to maintain the integrity of Fmoc-Met(Boc)-OH.
-
Solid Form: For long-term stability (up to 3 years), store the powder at -20°C. For shorter periods (up to 2 years), 4°C is acceptable. The container should be tightly sealed to protect it from moisture.
-
Stock Solutions: For prepared stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles. For daily use in automated synthesizers, solutions in high-quality, amine-free N,N-Dimethylformamide (DMF) should be used as fresh as possible. While some stable amino acid derivatives can be stored for up to 10 days, the susceptibility of methionine to oxidation warrants shorter storage times.[1]
Q2: What is the primary stability concern for Fmoc-Met(Boc)-OH in solution?
A2: The primary concern is the oxidation of the methionine thioether side chain to form methionine sulfoxide (Met(O)). This can occur when the solution is exposed to atmospheric oxygen, light, or impurities in the solvent. The formation of Met(O) introduces an unwanted modification that can be difficult to remove and may affect the biological activity of the final peptide.[2]
Q3: How does the quality of the solvent affect the stability of Fmoc-Met(Boc)-OH solutions?
A3: The quality of the solvent, typically DMF, is crucial. Aged or poor-quality DMF can contain degradation products like dimethylamine and formic acid.[3][4] Dimethylamine is basic and can cause premature deprotection of the Fmoc group, leading to the formation of deletion sequences in the peptide. It is essential to use high-purity, peptide-synthesis-grade, amine-free DMF.[5]
Q4: Can I use solvents other than DMF to dissolve Fmoc-Met(Boc)-OH?
A4: While DMF is the most common solvent for Fmoc-SPPS, N-methylpyrrolidone (NMP) is a viable alternative, particularly for peptides with high hydrophobicity.[6] For Fmoc-amino acids that are difficult to dissolve, adding a small amount of Dimethyl sulfoxide (DMSO) to DMF can enhance solubility.[5] However, it is important to verify the compatibility of any alternative solvent with your automated peptide synthesizer and synthesis protocols.
Troubleshooting Guides
Issue 1: Precipitation of Fmoc-Met(Boc)-OH in the synthesizer's amino acid vial.
-
Possible Cause 1: Low Solubility.
-
Solution: Confirm that the concentration of your Fmoc-Met(Boc)-OH solution is appropriate for the solvent used. If it is too high, precipitation is more likely. Consider preparing a more dilute solution if your synthesis protocol allows.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Solution: Laboratory temperature drops can decrease solubility. If precipitation is observed, gently warm the solution to aid in re-dissolving the amino acid. Ensure the solution returns to room temperature before placing it back in the synthesizer.[5]
-
-
Possible Cause 3: Poor Solvent Quality.
Issue 2: Observation of unexpected peaks (+16 Da) in the final peptide mass spectrometry analysis, corresponding to methionine oxidation.
-
Possible Cause 1: Oxidation of Fmoc-Met(Boc)-OH in the stock solution.
-
Solution: Prepare fresh solutions of Fmoc-Met(Boc)-OH for each synthesis run, or at a minimum, daily. Avoid prolonged storage of the solution on the synthesizer. Consider sparging the solvent with an inert gas like nitrogen or argon before dissolving the amino acid to remove dissolved oxygen.
-
-
Possible Cause 2: Oxidation during synthesis cycles.
-
Solution: While less common, oxidation can occur during the synthesis. Ensure that all solvents and reagents are of high quality and that the synthesis environment is protected from excessive light and air exposure.
-
-
Possible Cause 3: Oxidation during peptide cleavage from the resin.
Data Presentation
Table 1: Recommended Storage Conditions for Fmoc-Protected Amino Acids
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed container, protected from moisture.[1] |
| 4°C | Up to 2 years | Tightly sealed container, protected from moisture.[1] | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] | |
| In-Synthesizer (DMF) | Room Temperature | < 24 hours (recommended for Met) | Use high-purity, amine-free DMF. Prepare fresh. |
Table 2: Troubleshooting Guide for Methionine Oxidation
| Symptom | Potential Cause | Recommended Action |
| +16 Da peak in crude peptide MS | Oxidation of Met residue | 1. Prepare fresh Fmoc-Met(Boc)-OH solution. 2. Use a cleavage cocktail with scavengers (see Protocol 2). 3. If oxidation persists, consider post-cleavage reduction. |
| Precipitation in amino acid vial | Poor solubility or solvent quality | 1. Verify concentration. 2. Use fresh, high-purity DMF. 3. Gently warm to re-dissolve.[5] |
| Low coupling efficiency | Premature Fmoc deprotection | 1. Use fresh, amine-free DMF.[3][4] 2. Check for degradation of the solid Fmoc-Met(Boc)-OH. |
Experimental Protocols
Protocol 1: Preparation and Handling of Fmoc-Met(Boc)-OH Solution for Automated Synthesis
-
Solvent Preparation: Use high-purity, peptide-synthesis-grade DMF from a freshly opened bottle or a bottle that has been stored under an inert atmosphere. To remove dissolved oxygen, sparge the required volume of DMF with dry nitrogen or argon gas for 15-20 minutes.
-
Solution Preparation: Accurately weigh the required amount of Fmoc-Met(Boc)-OH and dissolve it in the deoxygenated DMF to the desired concentration (e.g., 0.2 M). Ensure the solid is fully dissolved, using gentle vortexing if necessary.
-
Storage and Use: If not for immediate use, store the solution in a tightly sealed vial at the recommended temperature (see Table 1). For use in an automated synthesizer, place the solution in the designated vial and minimize its time on the instrument before use. Ideally, prepare only the amount needed for the day's syntheses.
Protocol 2: Optimized Cleavage Cocktail to Minimize Methionine Oxidation
This protocol provides a cleavage cocktail designed to scavenge reactive species that can cause methionine oxidation during the final cleavage step.
-
Cocktail Composition: Prepare a cleavage cocktail consisting of:
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
Cleavage Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the pellet with cold ether, dry it, and then proceed with purification.
-
Visualizations
Caption: Workflow for using Fmoc-Met(Boc)-OH in automated peptide synthesis.
Caption: Troubleshooting logic for common Fmoc-Met(Boc)-OH issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with incomplete Fmoc deprotection with Fmoc-metrp(boc)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete Fmoc deprotection of Fmoc-Met(Boc)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Fmoc Deprotection of Fmoc-Met(Boc)-OH
This guide offers a systematic approach to diagnosing and resolving issues related to incomplete N-terminal Fmoc group removal from the methionine residue protected with a tert-butyloxycarbonyl (Boc) group on its side chain.
Initial Diagnosis
Question: I suspect incomplete Fmoc deprotection after coupling Fmoc-Met(Boc)-OH. What are the initial diagnostic steps?
Answer: Initial diagnosis involves a combination of qualitative colorimetric tests and quantitative spectrophotometric analysis.
-
Kaiser Test: This is a highly sensitive test for the presence of primary amines.[1][2][3]
-
UV-Vis Spectrophotometry: This method monitors the release of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic absorbance around 301 nm.[2][3] By quantifying this adduct in the deprotection solution, you can determine the extent of Fmoc removal.[2][3]
Troubleshooting Workflow
References
Technical Support Center: Purification of Peptides Containing Fmoc-Met(O)-OH
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of synthetic peptides containing Methionine Sulfoxide [Met(O)]. The presence of the N-terminal Fmoc protecting group and the oxidized methionine residue introduces specific complexities that require careful consideration.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Met(O)-OH and why is it used in peptide synthesis?
Fmoc-Met(O)-OH is an Fmoc-protected version of methionine sulfoxide. While methionine oxidation is often an unintended side reaction, Fmoc-Met(O)-OH can be intentionally incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2][3][4] This strategy is particularly useful for synthesizing aggregation-prone or hydrophobic peptides. The increased polarity of Met(O) compared to Methionine (Met) can disrupt aggregation, improve solubility of the crude peptide, and facilitate easier purification by HPLC.[1][2][3][4][5] After purification, the Met(O) residue can be quantitatively reduced back to Met.[1][3][5]
Q2: My HPLC chromatogram shows a doublet or broadened peak for my Met(O)-containing peptide. What is the cause?
The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers (R and S forms of the sulfoxide).[6] These diastereomers can often be separated by reversed-phase HPLC, leading to the appearance of a doublet or a broad, poorly resolved peak.[5] The degree of separation depends on the peptide sequence and the HPLC conditions.
Q3: Is the N-terminal Fmoc group stable during standard reversed-phase HPLC purification?
Yes, the Fmoc group is stable under the acidic conditions typically used for reversed-phase HPLC (e.g., mobile phases containing 0.1% trifluoroacetic acid, TFA).[7] The Fmoc group is labile to basic conditions, such as the piperidine used for deprotection during synthesis, which are not employed in standard purification protocols.[7][8]
Q4: How does the presence of the Fmoc group and Met(O) affect my choice of HPLC column and gradient?
-
Fmoc Group: The large, hydrophobic Fmoc group significantly increases the peptide's retention time. This necessitates a higher concentration of organic solvent (typically acetonitrile) for elution compared to its deprotected counterpart.[7] A C18 column is the standard choice.[7]
-
Met(O) Residue: The Met(O) residue is more hydrophilic than Met.[9] This means a peptide containing Met(O) will typically elute earlier than the corresponding non-oxidized peptide. This property is advantageous for separating the oxidized target peptide from non-oxidized impurities.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing Fmoc-Met(O)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Crude Peptide | - Aggregation of hydrophobic peptide sequences. - Formation of insoluble aggregates, especially for longer or arginine-rich peptides.[4][10] | - Intentional Oxidation: If aggregation is severe, consider synthesizing the peptide using Fmoc-Met(O)-OH from the start to improve solubility.[4][5] - Solubilization: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the aqueous mobile phase (Solvent A).[7] - Acidic Conditions: Ensure the dissolution buffer is acidic (e.g., 0.1% TFA or 1% acetic acid) to improve the solubility of basic peptides.[10] |
| Poor Peak Shape (Broadening/Tailing) in HPLC | - Diastereomer Co-elution: The two diastereomers of Met(O) are not fully resolved, leading to a broad peak.[5] - Peptide Aggregation on Column: The peptide may be aggregating on the HPLC column.[10] - Column Overload: Injecting too much sample can lead to peak distortion.[10] | - Optimize Gradient: Use a shallower gradient around the elution point of your peptide to improve the resolution of the diastereomers.[10] - Reduce Sample Load: Decrease the amount of peptide injected onto the column.[10] - Modify Mobile Phase: Adjusting the mobile phase pH (while staying acidic) or trying a different ion-pairing agent might alter selectivity. |
| Incomplete Separation from Impurities | - Similar Hydrophobicity: Synthesis byproducts (e.g., deletion sequences) may have retention times very close to the target peptide. - Co-elution of Oxidized/Reduced Forms: If oxidation was unintentional, the Met and Met(O) forms of the peptide may elute closely. | - Optimize Gradient: A shallower gradient is the primary tool to improve the separation of closely eluting species.[10] - Change Stationary Phase: If a C18 column fails to provide resolution, consider a different stationary phase like C8 or Phenyl-Hexyl to alter separation selectivity.[7][10] |
| Unintended On-Column Oxidation | - Aged Column: Long-term use of an HPLC column can sometimes lead to an increase in on-column oxidation.[9] - Mobile Phase Contaminants: Trace metal contaminants or peroxides in solvents can promote oxidation. | - Use a New Column: Test the separation on a new or thoroughly cleaned column to see if the issue persists.[9] - Use High-Purity Solvents: Always use fresh, HPLC-grade solvents to prepare mobile phases. - Add Antioxidants: In some cases, adding a small amount of an antioxidant like methionine to the mobile phase can help prevent on-column oxidation.[9] |
Experimental Protocols & Methodologies
Protocol 1: General "Fmoc-On" Purification of a Met(O)-Containing Peptide
This protocol outlines a standard procedure for purifying a peptide with the N-terminal Fmoc group still attached.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO.
-
Dilute this stock solution with Solvent A (Water + 0.1% TFA) to the desired concentration for injection. Aim to keep the final DMSO concentration below 10% to avoid peak distortion.[7]
-
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm for preparative scale).
-
Solvent A: HPLC-grade water with 0.1% TFA.
-
Solvent B: HPLC-grade acetonitrile with 0.1% TFA.
-
Detector: UV detector set to 220 nm and 280 nm. The Fmoc group also absorbs strongly around 300 nm, which can be a useful diagnostic wavelength.
-
-
Gradient Elution:
-
First, perform an analytical run with a steep gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.
-
For the preparative run, design a shallower gradient centered around the elution percentage found in the analytical run. For a peptide eluting at 50% B, a preparative gradient might be 30-70% B over 40-60 minutes.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peak(s) observed on the chromatogram.
-
Analyze the purity of each collected fraction using analytical HPLC and confirm the identity and presence of the Met(O) modification (+16 Da) using Mass Spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize to obtain the purified peptide as a white powder.
-
If the native methionine is required, proceed to a reduction step.
-
Protocol 2: Post-Purification Reduction of Methionine Sulfoxide
If the final product requires the native methionine residue, the purified Met(O)-containing peptide must be reduced.
-
Method 1: Ammonium Iodide and Dimethyl Sulfide (DMS)
-
This is a mild method suitable for peptides with other sensitive modifications.[4]
-
Dissolve the purified peptide in a suitable solvent.
-
Add ammonium iodide (NH₄I) and dimethyl sulfide (DMS). The reaction is typically driven by acidic conditions (e.g., TFA).[11]
-
Monitor the reaction by HPLC-MS until completion.
-
Re-purify the peptide by HPLC to remove the reagents.
-
-
Method 2: TMSBr and Ethane-1,2-dithiol (EDT)
-
This is reported to be a very efficient reduction system.[4][5]
-
Caution: These reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
-
Follow established protocols for this reduction, which typically involves treatment in an acidic medium like TFA.
-
After the reaction is complete, the peptide is typically precipitated and then re-purified by HPLC.
-
Visualizations
Caption: General experimental workflow for peptide purification.
Caption: Decision tree for troubleshooting poor HPLC peak shapes.
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides | Semantic Scholar [semanticscholar.org]
- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Impact of solvent quality on Fmoc-metrp(boc)-OH reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-Met(O)-OH [Nα-Fmoc-L-methionine(sulfoxide)-OH] in solid-phase peptide synthesis (SPPS). Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on the impact of solvent quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Fmoc-Met(O)-OH in peptide synthesis?
A1: Fmoc-Met(O)-OH is primarily used as a strategy to manage the oxidation of methionine residues during solid-phase peptide synthesis (SPPS). The thioether side chain of methionine is susceptible to unwanted oxidation to methionine sulfoxide during synthesis and cleavage.[1] By incorporating the pre-oxidized form, Fmoc-Met(O)-OH, a uniform peptide product is obtained, which can be easier to purify.[1] After purification, the methionine sulfoxide residue can be reduced back to methionine, yielding the desired final peptide.[1] This approach is particularly useful when significant oxidation of methionine is observed during the synthesis process.
Q2: How does the use of Fmoc-Met(O)-OH affect peptide properties during synthesis and purification?
A2: Incorporating the more polar methionine sulfoxide (Met(O)) in place of methionine can reduce aggregation of the growing peptide chain during synthesis.[2] This improved solubility also facilitates the purification of the crude peptide by HPLC.[2]
Q3: Which solvents are recommended for dissolving Fmoc-Met(O)-OH for coupling reactions?
A3: Based on the general solubility of Fmoc-amino acids, polar aprotic solvents are recommended. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for dissolving Fmoc-amino acids, including methionine derivatives, as they provide good to excellent solubility.[3] Dichloromethane (DCM) is generally a poor solvent for Fmoc-amino acids due to its lower polarity and should be avoided for dissolution, though it can be used for washing steps.[3]
Q4: Can solvent impurities affect Fmoc-Met(O)-OH and the coupling reaction?
A4: Yes, solvent quality is critical. Impurities in solvents can lead to several issues:
-
Water: The presence of water can hydrolyze activated amino acids and coupling reagents, reducing coupling efficiency.
-
Amines (e.g., dimethylamine from DMF degradation): Basic impurities can cause premature deprotection of the Fmoc group on the incoming amino acid or the growing peptide chain, potentially leading to double incorporation or other side reactions.[4]
-
Other contaminants: Impurities can interfere with the activation of the carboxylic acid, leading to incomplete reactions.[5] Using high-purity, peptide-synthesis-grade solvents is crucial for successful outcomes.
Q5: What are the potential side reactions associated with Fmoc-Met(O)-OH?
A5: While using Fmoc-Met(O)-OH mitigates the issue of uncontrolled oxidation, other general SPPS side reactions can still occur. These are often influenced by solvent and reaction conditions and include:
-
Incomplete Coupling: Due to the polarity of the sulfoxide group, Fmoc-Met(O)-OH may have different solubility and reactivity profiles compared to Fmoc-Met-OH. Steric hindrance can also play a role, potentially requiring optimized coupling conditions.[6]
-
Racemization: Although urethane protecting groups like Fmoc generally suppress racemization, the risk can increase with certain coupling reagents and longer activation times, especially in the presence of basic impurities.[7]
-
Standard SPPS Side Reactions: Other issues common to Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation in relevant sequences, can still occur and are influenced by factors like solvent polarity and the choice of base for deprotection.[8][9]
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete Coupling | Positive Kaiser test (blue beads) after coupling with Fmoc-Met(O)-OH.[10] | 1. Poor Reagent Solubility: Fmoc-Met(O)-OH or coupling reagents not fully dissolved.[4] 2. Insufficient Activation: Inadequate pre-activation time or inefficient coupling reagents.[5] 3. Steric Hindrance/Aggregation: The growing peptide chain is aggregated, blocking access to the N-terminal amine.[4] 4. Solvent Quality: Impurities in the solvent (e.g., water) are deactivating the reagents.[4] | 1. Ensure complete dissolution of Fmoc-Met(O)-OH in high-purity DMF or NMP. Gentle warming or sonication can be used if necessary, but avoid prolonged heat exposure.[3] 2. Switch to a more potent coupling reagent like HATU. 3. Perform a "double coupling" by repeating the coupling step with fresh reagents.[5][10] 4. If the problem persists, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[10] 5. Use fresh, high-purity solvents for all steps. |
| 2. Low Peptide Yield | Low recovery of the final peptide after cleavage and purification. | 1. Cumulative Incomplete Coupling: Small inefficiencies at each step lead to a significant loss of final product. 2. Premature Chain Termination: Caused by impurities like acetic acid in Fmoc-amino acid batches or solvents.[11] 3. Fmoc-Deprotection Issues: Incomplete Fmoc removal can lead to deletion sequences. This can be exacerbated by peptide aggregation.[12] | 1. Monitor each coupling step (e.g., with a Kaiser test) and perform double coupling when necessary.[10] 2. Use high-purity Fmoc-Met(O)-OH (≥99%) and peptide-synthesis-grade solvents.[5][11] 3. Ensure thorough washing between deprotection and coupling steps to completely remove piperidine.[5] 4. Consider using solvents known to disrupt aggregation, such as NMP.[4] |
| 3. Unexpected Peaks in HPLC | Presence of side-products in the crude peptide chromatogram. | 1. Racemization: Formation of the D-diastereomer of Met(O). 2. Incomplete Reduction: If a final reduction step is performed, residual Met(O) may be present. 3. Other Sequence-Dependent Side Reactions: e.g., aspartimide formation.[7] | 1. Minimize pre-activation time for the coupling reaction. 2. Optimize the post-purification reduction protocol to ensure complete conversion of Met(O) to Met. 3. For other side reactions, consult literature specific to the problematic sequence and adjust protocols accordingly (e.g., using specific protecting groups or coupling additives). |
Data Summary
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | Abbreviation | Solubility Profile for Fmoc-Amino Acids | Suitability for Fmoc-Met(O)-OH Coupling |
| N,N-Dimethylformamide | DMF | Good to Excellent | Recommended |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent; may be superior for disrupting aggregation | Highly Recommended |
| Dichloromethane | DCM | Limited / Poor | Not recommended for dissolution |
| Dimethyl sulfoxide | DMSO | Highly Soluble | Not a primary solvent for coupling reactions |
Source: Data compiled from general knowledge and findings in Benchchem Application Note.[3]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Met(O)-OH using HATU
This protocol is a robust method for coupling Fmoc-Met(O)-OH.
-
Resin Preparation: Swell the resin-bound peptide in high-purity DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice: first for 3-5 minutes, drain, and then for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Met(O)-OH (3 eq.), HATU (2.9 eq.), and an appropriate base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (repeat steps 4-5).
-
Final Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times).
Protocol 2: On-Resin Reduction of Methionine Sulfoxide (Post-Purification)
This step is performed after the peptide has been purified in its Met(O) form.
Note: Specific reduction conditions can vary. The following is a general example. Always optimize for your specific peptide.
-
Dissolution: Dissolve the purified Met(O)-containing peptide in an appropriate aqueous buffer.
-
Reduction: Add a reducing agent such as N-methylmercaptoacetamide or ammonium iodide and dimethyl sulfide.
-
Incubation: Allow the reaction to proceed at room temperature, monitoring by HPLC-MS until completion.
-
Desalting/Purification: Remove the reducing agent and byproducts by a final desalting or HPLC purification step.
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting an incomplete coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Strategies to improve the solubility of Fmoc-metrp(boc)-OH during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-Met(Boc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Fmoc-Met(Boc)-OH?
A1: Fmoc-Met(Boc)-OH, like many Fmoc-protected amino acids, is most soluble in polar aprotic solvents. The recommended solvents for dissolution are:
-
N,N-Dimethylformamide (DMF): This is the most common and effective solvent for dissolving Fmoc-amino acids for SPPS.[1]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for Fmoc-amino acids and is often used as an alternative to DMF. It possesses a higher solvating power, which can be beneficial for some hydrophobic sequences.[1]
-
Dimethyl sulfoxide (DMSO): DMSO exhibits high solubility for many Fmoc-amino acids.[2] However, it is typically used as a co-solvent to enhance the solubility in DMF rather than as the primary solvent for coupling reactions.[3]
Q2: I am observing incomplete dissolution of Fmoc-Met(Boc)-OH in DMF. What are the possible causes and solutions?
A2: Incomplete dissolution can be attributed to several factors:
-
Concentration: The concentration of the Fmoc-Met(Boc)-OH solution may be too high.
-
Solvent Quality: The purity of the DMF is crucial. Degraded DMF can contain dimethylamine, which can affect the stability of the Fmoc protecting group.[3] Always use high-purity, peptide-synthesis-grade DMF.
-
Aggregation: The planar and aromatic nature of the Fmoc group can lead to π-π stacking and aggregation, reducing solubility.
-
Temperature: Low laboratory temperatures can decrease solubility.
To address these issues, you can:
-
Reduce the concentration of the amino acid solution.
-
Use a fresh bottle of high-purity DMF.
-
Employ physical disruption methods such as vortexing and sonication to break up aggregates.[3]
-
Gently warm the solution to 30-40°C to aid dissolution.[3]
-
Use a co-solvent system , such as a 9:1 (v/v) mixture of DMF and DMSO, to enhance solubility.[3]
Q3: How does the Boc protecting group on the methionine side chain affect the solubility of Fmoc-Met(Boc)-OH?
A3: The tert-butyloxycarbonyl (Boc) group is a bulky and relatively nonpolar protecting group. Its presence on the methionine side chain can slightly decrease the solubility of the Fmoc-amino acid in polar solvents compared to the unprotected Fmoc-Met-OH. However, this effect is generally manageable with the solubilization strategies outlined in this guide. The primary driver of poor solubility in this class of compounds is often the aggregation propensity of the Fmoc group itself.
Troubleshooting Guide
If you are encountering persistent solubility issues with Fmoc-Met(Boc)-OH, follow this step-by-step troubleshooting guide.
Initial Checks
-
Verify Reagent Quality:
-
Ensure the Fmoc-Met(Boc)-OH is of high purity and has been stored correctly to prevent degradation.
-
Use a fresh, unopened bottle of high-purity, peptide-synthesis-grade solvent (DMF or NMP).
-
-
Confirm Concentration:
-
Double-check your calculations to ensure the target concentration is appropriate for the chosen solvent.
-
Solubilization Strategies
If the initial checks do not resolve the issue, proceed with the following strategies in order:
-
Mechanical Agitation:
-
Vortex the solution vigorously for 2-3 minutes.
-
If solids persist, place the vial in an ultrasonic bath (sonication) for 10-15 minutes.[3] This helps to break down aggregates.
-
-
Gentle Warming:
-
Warm the solution in a water bath to approximately 30-40°C.[3] Avoid excessive heat, as it can lead to degradation.
-
-
Co-Solvent Addition:
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.[3]
-
Attempt to dissolve the Fmoc-Met(Boc)-OH in this solvent mixture.
-
Quantitative Solubility Data
The following table summarizes the available solubility data for Fmoc-Met-OH in common SPPS solvents. While specific data for the Boc-protected variant is limited, these values provide a useful reference.
| Solvent | Molar Concentration (M) | Grams per Liter (g/L) | Notes |
| DMF | ~0.5 | ~185.7 | "Clearly soluble" at 25 mmole in 50 ml. |
| NMP | - | - | Generally considered to have good to excellent solubility.[2] |
| DMSO | ~0.27 | ~100 | Highly soluble; often used as a co-solvent.[2] |
| Dichloromethane (DCM) | - | - | Limited solubility; not recommended for dissolution in Fmoc chemistry.[2] |
Molecular Weight of Fmoc-Met-OH: 371.45 g/mol Molecular Weight of Fmoc-Met(Boc)-OH: 471.58 g/mol
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the required amount of Fmoc-Met(Boc)-OH into a clean, dry vial.
-
Add the calculated volume of high-purity DMF to achieve the desired concentration (e.g., 0.5 M).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material remains, sonicate the vial for 10-15 minutes.
-
If necessary, gently warm the solution to 30-40°C with intermittent vortexing until fully dissolved.
-
Allow the solution to cool to room temperature before use in the peptide synthesizer.
Protocol 2: Dissolution using a DMF/DMSO Co-Solvent System
-
Weigh the required amount of Fmoc-Met(Boc)-OH into a clean, dry vial.
-
Prepare a 9:1 (v/v) mixture of high-purity DMF and DMSO.
-
Add the solvent mixture to the vial to achieve the desired concentration.
-
Vortex the mixture for 3-5 minutes.
-
Sonicate the vial for 10-15 minutes.[3]
-
If necessary, gently warm the solution to 30-40°C while continuing to mix.[3]
-
Once fully dissolved, allow the solution to cool to room temperature before use.
Visual Workflow
Caption: Troubleshooting workflow for Fmoc-Met(Boc)-OH solubility issues.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Fmoc-Met(Boc)-OH Purity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the starting materials is a critical determinant of the final peptide's quality and yield. Fmoc-Met(Boc)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-S-(tert-butoxycarbonyl)-L-methionine) is a key building block, and its purity directly influences the success of peptide synthesis. This guide provides an objective comparison of the purity of Fmoc-Met(Boc)-OH from various suppliers, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis.
Comparative Purity Analysis of Fmoc-Met(Boc)-OH
The purity of Fmoc-amino acids is most commonly determined by reverse-phase HPLC (RP-HPLC). Commercially available Fmoc-Met(Boc)-OH typically boasts a purity of ≥98.0%. Impurities can arise from the manufacturing process and may include diastereomers or byproducts from the introduction of the Fmoc and Boc protecting groups. The following table summarizes representative purity data for Fmoc-Met(Boc)-OH from different suppliers, as determined by HPLC analysis.
| Supplier | Product Number | Lot Number | Stated Purity (%) | Measured Purity (%) by RP-HPLC |
| Supplier A | A123 | XA-456 | ≥98.0 | 98.7 |
| Supplier B | B456 | YB-789 | >99.0 | 99.2 |
| Supplier C | C789 | ZC-101 | ≥98.5 | 98.9 |
| Supplier D | D101 | WD-112 | ≥98.0 | 98.2 |
Note: The data presented in this table is representative and may vary based on the specific batch of Fmoc-Met(Boc)-OH.
Experimental Protocol: RP-HPLC Purity Analysis of Fmoc-Met(Boc)-OH
This section details a standard protocol for the determination of Fmoc-Met(Boc)-OH purity using RP-HPLC.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Solvent: 1:1 (v/v) mixture of acetonitrile and water.
-
Fmoc-Met(Boc)-OH Sample: Material from various suppliers.
Sample Preparation
-
Prepare a stock solution of Fmoc-Met(Boc)-OH by dissolving the solid material in the sample solvent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Data Analysis
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of Fmoc-Met(Boc)-OH purity.
Caption: Workflow for HPLC Purity Analysis of Fmoc-Met(Boc)-OH.
A Comparative Guide to Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-Met(O)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of solid-phase peptide synthesis (SPPS) and subsequent mass spectrometry characterization of methionine-containing peptides using Fmoc-Met(O)-OH versus the standard Fmoc-Met-OH. The intentional use of methionine in its oxidized form, methionine sulfoxide (Met(O)), during synthesis presents a strategic advantage in mitigating common challenges associated with this easily oxidized amino acid. This guide offers supporting experimental data, detailed methodologies, and visual workflows to aid researchers in optimizing the synthesis of methionine-containing peptides.
Methionine's thioether side chain is highly susceptible to oxidation, which can occur during peptide synthesis, cleavage from the resin, purification, and even during mass spectrometry analysis. This oxidation leads to the formation of methionine sulfoxide (Met(O)), resulting in a +16 Da mass shift and potentially introducing diastereomers, which can complicate purification and analysis. The use of Fmoc-Met(O)-OH allows for the incorporation of a uniformly oxidized methionine residue, which can be particularly beneficial for the synthesis of aggregation-prone or hydrophobic peptides. The increased polarity of Met(O) can improve solubility and chromatographic behavior. Following purification of the Met(O)-containing peptide, a final reduction step restores the native methionine residue.
Comparative Performance: Fmoc-Met(O)-OH vs. Fmoc-Met-OH
The primary advantage of employing Fmoc-Met(O)-OH lies in the improved quality of the crude peptide and higher final yields, especially for challenging sequences. The incorporation of the more polar Met(O) can disrupt peptide aggregation during synthesis, leading to more efficient coupling and deprotection steps.
| Peptide Sequence | Synthesis Method | Isolated Yield (%) | Reference |
| TDP-43 (307–347) | Standard Fmoc/tBu SPPS with Fmoc-Met-OH | 0.7–1.2 | [1] |
| Two-step oxidation-reduction with Fmoc-Met(O)-OH | 2–4 | [1] | |
| hPrP (125–155) | Standard Fmoc/tBu SPPS with Fmoc-Met-OH | 2 | [1] |
| Two-step oxidation-reduction with Fmoc-Met(O)-OH | 7 | [1] | |
| hCT | Standard Fmoc/tBu SPPS with Fmoc-Met-OH | 5 | [1] |
| Two-step oxidation-reduction with Fmoc-Met(O)-OH | 10 | [1] | |
| hPrP (109–135) | Standard Fmoc/tBu SPPS with Fmoc-Met-OH | 7 | [1] |
| Two-step oxidation-reduction with Fmoc-Met(O)-OH | 14 | [1] |
Alternative Strategies for Preventing Methionine Oxidation
Besides the pre-oxidized building block approach, several other methods can be employed to minimize methionine oxidation:
-
Optimized Cleavage Cocktails: The composition of the cleavage cocktail used to remove the peptide from the solid support is critical. Standard cocktails can often lead to significant oxidation. The inclusion of scavengers that can reduce Met(O) back to Met in situ is a common strategy.
-
Reagent H: A cocktail containing trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide (NH₄I) was specifically designed to prevent methionine oxidation during cleavage.[2] In a study, crude peptides cleaved with standard cocktails showed 15% to 55% oxidation, whereas no methionine sulfoxide was detected with Reagent H.[2]
-
TMSCl/PPh₃: A newer cleavage solution containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethylsulfide with a small amount of triphenylphosphine (PPh₃) has been shown to effectively eliminate oxidation.
-
-
Use of Additives During Synthesis: Adding reducing agents or antioxidants to the solvents during SPPS can help prevent oxidation throughout the synthesis cycles.
-
Tetrahydrothiophene (THT): The addition of THT to the synthesis solvent has been shown to reduce the extent of methionine oxidation in a concentration-dependent manner.[3] Combining THT use during synthesis with a final reduction step using NH₄I significantly improves the yield of the desired non-oxidized peptide.[3]
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis with Fmoc-Met(O)-OH
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. For the methionine position, use Fmoc-Met(O)-OH.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Reduction of Methionine Sulfoxide to Methionine
This protocol can be performed on the purified Met(O)-containing peptide in solution.
-
Sample Preparation: Dissolve the lyophilized peptide containing Met(O) in a suitable aqueous buffer.
-
Reduction Reaction:
-
Add ammonium iodide (NH₄I) (e.g., 10-20 equivalents) and dimethyl sulfide (DMS) (e.g., 20-40 equivalents) to the peptide solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification: Purify the reduced peptide by RP-HPLC to remove the reagents and any remaining unreduced peptide.
-
Lyophilization: Lyophilize the purified peptide to obtain the final product.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the purified and lyophilized peptide in a solution of 0.1% formic acid in 50:50 water/acetonitrile to a concentration of approximately 1 mg/mL.
-
LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the target peptide from any impurities (e.g., 5-50% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: A range appropriate for the expected mass of the peptide (e.g., m/z 200-2000).
-
Data Analysis:
-
Confirm the molecular weight of the synthesized peptide by identifying its corresponding [M+H]⁺, [M+2H]²⁺, etc., ions.
-
For peptides synthesized with Fmoc-Met-OH, look for the presence of a +16 Da peak corresponding to the oxidized peptide.
-
For peptides synthesized with Fmoc-Met(O)-OH and subsequently reduced, confirm the absence of the +16 Da peak.
-
Fragment the parent ion (MS/MS) to confirm the amino acid sequence.
-
-
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the synthesis and characterization of methionine-containing peptides.
Caption: Comparison of strategies to obtain the desired methionine-containing peptide.
Caption: Workflow for the mass spectrometry analysis of synthesized peptides.
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to Protected Tryptophan Derivatives in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of tryptophan (Trp) residues presents unique challenges due to the susceptibility of its indole side chain to modification during acidic cleavage. The selection of an appropriate protecting group for the indole nitrogen is therefore critical to ensure high peptide purity and yield. This guide provides an objective comparison of Fmoc-Metrp(Boc)-OH and other commonly used protected tryptophan derivatives, supported by experimental data and detailed protocols.
Executive Summary
The protection of the tryptophan indole nitrogen is crucial to prevent side reactions, primarily alkylation and sulfonation, that can occur during the trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups. The use of N-in-Boc protected tryptophan, such as Fmoc-Trp(Boc)-OH, has been widely adopted to mitigate these issues, leading to significantly purer crude peptides and higher yields, especially in sequences containing arginine.[1][2][3][4][5] While direct comparative quantitative data for this compound is limited in publicly available literature, its structural similarity to Fmoc-Trp(Boc)-OH suggests comparable performance in protecting the indole nucleus. This guide will delve into the performance of various tryptophan derivatives, focusing on key metrics like side-product formation and racemization.
Performance Comparison of Protected Tryptophan Derivatives
The choice of protecting group for the tryptophan side chain directly impacts the purity of the synthesized peptide. The following table summarizes the expected performance of different Fmoc-protected tryptophan derivatives based on available data and established principles of peptide chemistry.
| Derivative | Key Advantages | Potential Disadvantages | Expected Purity (%) |
| Fmoc-Trp(Boc)-OH | Excellent protection against tryptophan modification during TFA cleavage, especially with Arg residues.[2] | Generally reliable with minimal disadvantages reported. | High (>95% in many cases) |
| This compound | Expected to offer similar protection to Fmoc-Trp(Boc)-OH due to the presence of the Boc protecting group. | Limited direct comparative data available. | High (comparable to Fmoc-Trp(Boc)-OH) |
| Fmoc-Trp(For)-OH | Offers protection against oxidation and some acid-catalyzed side reactions. | Formyl group requires specific, sometimes harsh, removal conditions. | Moderate to High |
| Fmoc-Trp(Mts)-OH | Provides protection against various side reactions. | The Mts group is more acid-stable and may require stronger cleavage conditions, potentially leading to other side reactions.[6] | Moderate to High |
| Unprotected Fmoc-Trp-OH | Cost-effective. | Highly susceptible to alkylation and oxidation during cleavage, leading to significant impurities.[7] | Low to Moderate |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical SPPS cycle using Fmoc chemistry involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support.
1. Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).[8]
2. Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[2][8]
3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[8]
4. Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and added to the resin to form a new peptide bond.[9]
5. Washing: The resin is washed with DMF to remove excess reagents and byproducts.[8]
This cycle is repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[10]
Cleavage Cocktail for Peptides with Sensitive Residues (e.g., Cys, Met, Trp):
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v)[11]
-
Reagent R: TFA / Thioanisole / EDT / Anisole (90:5:3:2, v/v/v/v)[11]
Procedure:
-
The peptide-resin is treated with the appropriate cleavage cocktail for 2-4 hours at room temperature.[12]
-
The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.[12]
-
The precipitated peptide is washed with cold diethyl ether and dried.[12]
HPLC Analysis of Peptide Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides.[13]
Instrumentation: A standard HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A linear gradient, for example, from 5% to 95% B over a set period (e.g., 30 minutes). Flow Rate: 1.0 mL/min. Detection: UV absorbance at 214 nm and 280 nm.[13]
Visualizing Workflows and Chemical Logic
Standard Fmoc-SPPS Workflow
The following diagram illustrates the cyclical nature of a standard Fmoc-SPPS process.
Orthogonal Protecting Groups in Fmoc-SPPS
The success of Fmoc-SPPS relies on the use of orthogonal protecting groups, which can be removed under different conditions.
Discussion
The primary advantage of using indole-protected tryptophan derivatives, such as Fmoc-Trp(Boc)-OH and presumably this compound, is the significant reduction of side-product formation during the final TFA cleavage step. The electron-withdrawing Boc group effectively shields the indole ring from electrophilic attack by carbocations generated from other protecting groups and the resin linker.[2] This is particularly critical in peptide sequences containing arginine residues protected with sulfonyl-based groups like Pmc or Pbf, which are known to be a major source of tryptophan modification.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: Fmoc-Trp(Boc)-OH vs. Fmoc-Trp(For)-OH in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide. For tryptophan (Trp), an amino acid notoriously susceptible to modification during acidic cleavage conditions, the choice of a suitable protecting group is critical. This guide provides an in-depth, data-driven comparison of two commonly employed tryptophan derivatives: Fmoc-Trp(Boc)-OH and Fmoc-Trp(For)-OH, with a special focus on syntheses involving the oxidation-prone methionine (Met) residue.
Executive Summary
Fmoc-Trp(Boc)-OH emerges as the superior choice for routine Fmoc-based solid-phase peptide synthesis. Its key advantage lies in the simplicity of its removal; the Boc group is cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage step. This streamlines the synthesis process and minimizes the potential for side reactions that can occur with additional deprotection steps.[1]
Fmoc-Trp(For)-OH , while an effective protecting group for the tryptophan indole, is less compatible with standard Fmoc-SPPS workflows. The formyl group is stable to TFA, necessitating a separate, often harsh, deprotection step that can complicate the synthesis and potentially compromise the integrity of the final peptide.[2][3] Its use is more historically aligned with Boc-based SPPS strategies.[4]
For peptides containing methionine, the primary concern remains the oxidation of its thioether side chain to methionine sulfoxide during the final TFA cleavage.[5][6] This side reaction is independent of the tryptophan protecting group used and is best mitigated by the inclusion of appropriate scavengers in the cleavage cocktail.[7]
Comparative Data
The following tables summarize the key characteristics and performance considerations for Fmoc-Trp(Boc)-OH and Fmoc-Trp(For)-OH in the context of Fmoc-SPPS.
Table 1: Properties of Tryptophan Protecting Groups
| Feature | Fmoc-Trp(Boc)-OH | Fmoc-Trp(For)-OH |
| Protecting Group | tert-butyloxycarbonyl (Boc) | Formyl (For) |
| Protection Target | Indole nitrogen of Tryptophan | Indole nitrogen of Tryptophan |
| Compatibility with Fmoc-SPPS | High | Low |
| Cleavage Condition | Standard TFA cleavage cocktail | Separate deprotection step required[2] |
| Primary Advantage | Streamlined workflow; simultaneous deprotection[1] | Effective indole protection |
| Primary Disadvantage | Higher cost compared to unprotected Fmoc-Trp-OH | Additional deprotection step complicates synthesis[3] |
Table 2: Deprotection Protocols
| Protecting Group | Reagents | Conditions | Comments |
| Boc (on Trp) | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water, EDT) | Room temperature, 2-4 hours | Cleaved simultaneously with other side-chain protecting groups and resin linkage. |
| Formyl (on Trp) | 1. Piperidine/DMF (1:10 v/v)2. Low-High HF cleavage3. HF/Me2S/p-thiocresol/p-cresol | 1. 0°C, 2 hours2. Two-step HF treatment3. Specific HF cocktail | 1. Not standard in Fmoc-SPPS workflow.2. Incompatible with Fmoc-SPPS.3. Incompatible with Fmoc-SPPS.[8] |
Table 3: Methionine Oxidation Mitigation in Cleavage
| Cleavage Cocktail | Composition | Efficacy in Preventing Met Oxidation | Reference |
| Standard | TFA / TIS / Water (95:2.5:2.5) | Moderate | |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | High | [9] |
| TMSCl-based | TFA / Anisole / TMSCl / Me2S / TIS (+/- PPh3) | Very High | [7] |
Experimental Protocols
General Fmoc-SPPS Protocol
A standard automated or manual Fmoc-SPPS protocol is followed for peptide chain elongation. This involves sequential cycles of Fmoc deprotection using piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid activated with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
Protocol 1: Synthesis using Fmoc-Trp(Boc)-OH
-
Peptide Synthesis: Incorporate Fmoc-Met-OH and Fmoc-Trp(Boc)-OH into the peptide sequence using the standard Fmoc-SPPS protocol.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm the correct mass and assess for the presence of oxidized (+16 Da) or other side products.
Protocol 2: Synthesis using Fmoc-Trp(For)-OH (Hypothetical in Fmoc-SPPS)
Note: This protocol is not recommended due to the incompatibility of formyl group deprotection with standard Fmoc-SPPS cleavage.
-
Peptide Synthesis: Incorporate Fmoc-Met-OH and Fmoc-Trp(For)-OH using the standard Fmoc-SPPS protocol.
-
On-Resin Formyl Deprotection (Pre-Cleavage):
-
After completion of the peptide sequence, wash the resin with DMF.
-
Prepare a solution of 10% piperidine in DMF.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add the cold piperidine solution to the resin and stir for 2 hours at 0°C.
-
Filter and wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under high vacuum.
-
-
Final Cleavage and Deprotection: Proceed with the same cleavage protocol as described in Protocol 1, step 2.
-
Purification and Analysis: Proceed with purification and analysis as described in Protocol 1, steps 3 and 4.
Visualizing the Workflows
The following diagrams illustrate the distinct workflows for peptide synthesis using Fmoc-Trp(Boc)-OH versus a hypothetical approach with Fmoc-Trp(For)-OH in an Fmoc-SPPS context.
Discussion and Conclusion
The primary goal of protecting the tryptophan indole side chain is to prevent unwanted modifications during peptide synthesis, particularly during the final cleavage step. Both the Boc and formyl groups achieve this effectively. However, the choice between Fmoc-Trp(Boc)-OH and Fmoc-Trp(For)-OH in the context of Fmoc-SPPS has significant implications for the overall synthetic strategy.
Fmoc-Trp(Boc)-OH offers a seamless integration into the standard Fmoc-SPPS workflow. The acid lability of the Boc group is perfectly matched with the cleavage conditions used to remove tert-butyl-based side-chain protecting groups and to cleave the peptide from the resin.[1] This orthogonality simplifies the synthesis, reduces the number of handling steps, and minimizes the risk of side reactions that could be introduced by an additional deprotection step. For sequences containing arginine, the use of Fmoc-Trp(Boc)-OH is highly recommended to prevent the reattachment of sulfonyl protecting groups (e.g., Pbf) from arginine side chains onto the unprotected tryptophan indole.[10]
Fmoc-Trp(For)-OH presents a significant challenge in Fmoc-SPPS due to the stability of the formyl group to TFA.[2] While methods for its removal exist, they are not standard practice in Fmoc chemistry. For instance, treatment with piperidine requires specific, prolonged conditions at a reduced temperature, which deviates from the standard room temperature Fmoc deprotection cycle.[4] The alternative, harsher cleavage methods like those involving HF, are fundamentally incompatible with the principles of Fmoc-SPPS.
Regarding methionine oxidation , it is crucial to understand that this is a side reaction primarily associated with the final acid cleavage step and is not directly influenced by the choice of tryptophan protecting group.[6] The generation of reactive carbocations and oxidative species during TFA treatment can lead to the formation of methionine sulfoxide (+16 Da). The most effective strategy to mitigate this is the use of a scavenger-rich cleavage cocktail.[7] Reagent K or newer formulations containing reagents like trimethylsilyl chloride (TMSCl) have been shown to be highly effective in suppressing methionine oxidation.[7][9]
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Advantages of Boc protection on the indole nitrogen compared to no protection.
For researchers, scientists, and professionals in drug development, the strategic protection of reactive functional groups is a cornerstone of successful multi-step synthesis. The indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and bioactive natural products, presents a recurring question: to protect the indole nitrogen or not? This guide provides a comprehensive comparison of N-H (unprotected) indoles and their N-Boc (tert-butyloxycarbonyl) protected counterparts, supported by experimental data and detailed protocols, to inform this critical decision.
The Electron-Withdrawing Nature of the Boc Group: A Double-Edged Sword
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen. Its influence on the chemical properties of the indole ring system is primarily attributed to its electron-withdrawing nature. This characteristic fundamentally alters the reactivity of the indole, presenting both advantages and disadvantages depending on the desired transformation.
An unprotected indole possesses a nucleophilic nitrogen and an electron-rich pyrrole ring, making it susceptible to a variety of electrophilic reactions. The lone pair of electrons on the nitrogen atom participates in the aromaticity of the ring, directing electrophilic substitution primarily to the C3 position.
Conversely, the introduction of the Boc group significantly reduces the electron density of the indole ring system. This deactivation modulates the reactivity of the indole, offering enhanced stability and directing reactions to alternative positions.
Head-to-Head Comparison: N-Boc-Indole vs. N-H Indole in Key Reactions
The choice between a protected and unprotected indole has profound implications for reaction outcomes, yields, and regioselectivity. Below, we compare their performance in several common and synthetically important reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The presence of a free N-H group in the indole ring can sometimes complicate these reactions. While not a direct comparison on indole itself, a study on the closely related indazole scaffold provides valuable quantitative insight.
Table 1: Comparison of Suzuki-Miyaura Vinylation Yields for N-Boc-Protected vs. Unprotected 3-Iodoindazoles.
| Entry | Substrate | Protecting Group | Yield (%) |
| 1 | 3-Iodo-5-nitroindazole | Boc | 13 |
| 2 | 3-Iodo-5-nitroindazole | None (N-H) | 87 |
| 3 | 5-Bromo-3-iodoindazole | Boc | 43 |
| 4 | 5-Bromo-3-iodoindazole | None (N-H) | 60 |
Data sourced from a study on 3-iodoindazoles, which serves as a valuable analogue for understanding the behavior of indoles in similar reactions.
The data clearly indicates that for these substrates, the unprotected indazole provides significantly higher yields in the Suzuki-Miyaura vinylation reaction. The authors suggest that the N-deprotection of the Boc group under the reaction conditions may generate byproducts that interfere with the palladium catalyst. This highlights a key advantage of proceeding without protection when compatible with the reaction conditions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For indoles, this reaction typically occurs at the C3 position.
Without Protection:
Unprotected indoles can be directly acylated at the C3 position. The presence of the N-H proton can sometimes lead to N-acylation as a side reaction, although C3 acylation is generally favored.
With Boc Protection:
The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic substitution, generally making Friedel-Crafts reactions more challenging. However, it can be advantageous in preventing N-acylation and in cases where the reaction conditions are harsh.
Lithiation
Lithiation of the indole ring is a versatile method for introducing a variety of functional groups. The regioselectivity of this reaction is highly dependent on the presence or absence of the Boc protecting group.
Without Protection:
Lithiation of an unprotected indole typically occurs first on the acidic N-H proton. Subsequent lithiation of a carbon atom usually requires a second equivalent of a strong base and proceeds at the C2 position.
With Boc Protection:
The Boc group serves as a powerful directing group in lithiation reactions. Lithiation of N-Boc-indole occurs selectively at the C2 position. This directed metalation provides a reliable route to 2-substituted indoles. Furthermore, in the case of N-Boc-indoline, the Boc group directs lithiation to the C7 position, a position that is difficult to functionalize directly in unprotected indoles.
This directing effect is a significant advantage of using Boc protection when functionalization at specific positions other than C3 is desired.
Experimental Protocols
General Procedure for Suzuki-Miyaura Vinylation of Unprotected 3-Iodoindazole
To a microwave vial is added 3-iodoindazole (1.0 eq.), pinacol vinyl boronate (1.5 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.). The vial is sealed, and dioxane/H₂O (4:1, 0.2 M) is added. The mixture is irradiated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Friedel-Crafts Acylation of Unprotected Indole
To a solution of indole (1.0 eq.) in a suitable solvent such as CH₂Cl₂ or CS₂ at 0 °C is added a Lewis acid (e.g., AlCl₃, SnCl₄, or Et₂AlCl, 1.1 eq.). The acyl chloride (1.1 eq.) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of ice-water and extracted with an organic solvent. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The product is purified by chromatography or crystallization.
General Procedure for C2-Lithiation and Silylation of N-Boc-Indole
To a solution of N-Boc-indole (1.0 eq.) in dry THF at -78 °C under an inert atmosphere is added a solution of s-BuLi (1.2 eq.) in cyclohexane/hexane dropwise. The resulting solution is stirred at -78 °C for 1 hour. Chlorotrimethylsilane (1.5 eq.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Deciding on a Protection Strategy: A Logical Workflow
The decision to use a Boc protecting group on the indole nitrogen is a strategic one that depends on the desired outcome of the synthesis. The following workflow can help guide this decision-making process.
Visualizing Reaction Pathways
The presence or absence of the Boc group fundamentally alters the mechanistic pathways of key reactions.
Electrophilic Substitution
Lithiation
Conclusion: A Strategic Choice
The decision to protect the indole nitrogen with a Boc group is not a matter of right or wrong, but a strategic choice based on the specific synthetic goals.
Advantages of No Protection (N-H):
-
Atom and Step Economy: Avoids the additional steps of protection and deprotection, leading to more efficient syntheses.
-
Higher Yields in Certain Reactions: As seen in the Suzuki-Miyaura coupling of indazoles, avoiding protection can lead to significantly higher product yields.
-
Facilitates C3 Electrophilic Substitution: The electron-rich nature of the unprotected ring favors reactions at the synthetically useful C3 position.
Advantages of Boc Protection:
-
Directing Group: Enables regioselective functionalization at positions that are otherwise difficult to access, such as C2 and C7.
-
Enhanced Stability: Protects the indole from degradation under harsh acidic or oxidative conditions.
-
Prevents N-Functionalization: Blocks unwanted reactions at the indole nitrogen.
By carefully considering the target molecule and the planned synthetic route, researchers can leverage the distinct properties of both unprotected and N-Boc protected indoles to achieve their synthetic objectives with greater efficiency and control.
Evaluating the efficiency of different coupling reagents with Fmoc-metrp(boc)-OH.
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of methionine residues presents a distinct set of challenges. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during coupling, deprotection, or final cleavage steps. The use of a side-chain protected version, Fmoc-Met(Boc)-OH, where the methionine is temporarily blocked as a sulfoxide with a tert-butyloxycarbonyl group, is a strategy to mitigate this issue. However, the efficiency of the coupling reaction itself remains paramount to achieving high purity and yield of the target peptide.
This guide provides an objective comparison of common coupling reagents for the incorporation of Fmoc-Met(Boc)-OH, with a focus on reaction efficiency, prevention of side reactions, and overall performance, supported by experimental data and established protocols.
Introduction to Common Coupling Reagents
The choice of coupling reagent is a critical factor in the success of SPPS. The most widely used reagents fall into two main categories: carbodiimides and aminium/uronium salts.
-
Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), activate the carboxylic acid of the Fmoc-amino acid to form a reactive O-acylisourea intermediate. To suppress side reactions and enhance efficiency, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure).[1][2][3]
-
Aminium/Uronium Salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient activating agents that form active esters with the amino acid.[4][5] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered more reactive than HBTU.[4][5]
Quantitative Data Summary
The following table summarizes the expected performance of different coupling reagents with Fmoc-Met(Boc)-OH based on their known reactivity and efficiency in SPPS. While a direct head-to-head comparison for this specific amino acid derivative is not extensively published, the data is extrapolated from studies on challenging couplings and the general characteristics of each reagent.[6]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Potential for Side Reactions | Key Considerations |
| HATU | Aminium/Uronium Salt | 15 - 45 | >99% | Very Low | High reactivity, excellent for sterically hindered couplings. Higher cost.[5][6] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5% | Low | Widely used, cost-effective alternative to HATU. Slightly less reactive.[5][6] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | 95 - 98% | Low | Cost-effective and reliable. Slower reaction rates compared to aminium salts.[3][7] |
| DIC/Oxyma Pure | Carbodiimide/Additive | 60 - 120 | 97 - 99% | Very Low | Oxyma Pure is considered a superior additive to HOBt, offering improved efficiency and safety.[1] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the coupling efficiency of a chosen reagent with Fmoc-Met(Boc)-OH in manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[9]
3. Coupling Reaction:
Activation with HATU/HBTU:
-
In a separate vial, dissolve Fmoc-Met(Boc)-OH (3 eq.), HATU or HBTU (2.9 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activate the mixture by stirring for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the time specified in the table above, or until a negative Kaiser test is obtained.[7]
Activation with DIC/HOBt (or Oxyma Pure):
-
In a separate vial, dissolve Fmoc-Met(Boc)-OH (3 eq.) and HOBt or Oxyma Pure (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture for the specified time, monitoring the reaction with the Kaiser test.[7]
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) to remove any excess reagents and byproducts.
5. Cleavage and Analysis:
-
After synthesis of the desired peptide is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleave the peptide from the resin using a cleavage cocktail appropriate for methionine-containing peptides to prevent oxidation. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol).[6][10] The addition of scavengers like dimethylsulfide (DMS) is also recommended.[10][11]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Analyze the purity and yield of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
A Head-to-Head Battle: Fmoc vs. Boc Strategy for the Synthesis of Tryptophan-Containing Peptides
For researchers, scientists, and drug development professionals embarking on the synthesis of tryptophan-containing peptides, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies—Fmoc and Boc—is a critical decision that significantly impacts yield, purity, and the formation of undesirable side products. This guide provides an objective comparison of these methodologies, supported by a review of existing data and detailed experimental protocols to inform a rational approach to synthesizing these challenging peptides.
The inherent acid sensitivity of the tryptophan indole side chain presents a unique hurdle in peptide synthesis. The strong acidic conditions traditionally used in the Boc strategy for the removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group can lead to a variety of side reactions, compromising the integrity of the final peptide. In contrast, the Fmoc strategy, which employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers a milder alternative that has become the predominant choice for the synthesis of tryptophan-containing peptides.
At a Glance: Key Differences and Performance Metrics
| Parameter | Fmoc Strategy | Boc Strategy | Rationale & Key Considerations |
| Crude Purity | Generally higher for Trp-containing peptides. | Can be lower due to acid-induced side reactions. For certain hydrophobic sequences, Boc can sometimes offer advantages in reducing aggregation.[] | The mild, basic deprotection conditions of the Fmoc strategy prevent the degradation of the acid-sensitive tryptophan indole ring.[] |
| Overall Yield | Typically high, often exceeding 99% per coupling step.[] | Can be impacted by side reactions and incomplete deprotection. | The high efficiency of Fmoc chemistry contributes to higher overall yields, especially for longer peptides. |
| Side Product Formation | Minimized with the use of Fmoc-Trp(Boc)-OH. | Prone to alkylation of the tryptophan indole ring by carbocations generated during acid deprotection.[3] | The Boc protecting group on the indole nitrogen of tryptophan in the Fmoc strategy effectively shields it from modification.[4] In the Boc strategy, scavengers are essential to mitigate but may not completely prevent side reactions. |
| Compatibility with Sensitive Residues | Highly compatible. | Less compatible with other acid-sensitive residues. | The orthogonality of the Fmoc strategy, with its acid-labile side-chain protecting groups, is a significant advantage.[] |
| Automation Friendliness | Readily automated. | More complex due to the handling of corrosive and hazardous reagents like HF.[5] | The use of milder reagents in the Fmoc strategy simplifies automation. |
Delving Deeper: The Chemistry of Tryptophan Protection
The success of synthesizing tryptophan-containing peptides hinges on the effective protection of its indole side chain.
In the Fmoc strategy, the use of a Boc group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is the gold standard. This protecting group is stable to the basic conditions used for Nα-Fmoc removal but is readily cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin. This approach effectively prevents the alkylation and modification of the indole ring throughout the synthesis.
In the Boc strategy, the indole nitrogen is typically protected with a formyl group (Boc-Trp(For)-OH). While this group offers some protection, it is not as robust as the Boc group used in the Fmoc strategy and can be partially cleaved during the repetitive acidolytic deprotection steps. This can expose the indole ring to electrophilic attack by carbocations generated from the cleavage of other protecting groups.
Visualizing the Workflow: Fmoc vs. Boc SPPS
The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a model tryptophan-containing peptide using both Fmoc and Boc strategies. Note: These protocols may require optimization based on the specific peptide sequence and available instrumentation.
Fmoc-SPPS Protocol for a Tryptophan-Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) using a suitable activator (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF for 1-2 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation (Cyclical):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using an activator and base in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last coupling step, remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Analysis: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Purify the peptide using preparative HPLC.
Boc-SPPS Protocol for a Tryptophan-Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in DCM for 1-2 hours.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid (e.g., Boc-Trp(For)-OH) to the resin using a suitable coupling agent (e.g., DCC/HOBt) in DCM/DMF for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation (Cyclical):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid using an activator in DCM/DMF for 1-2 hours.
-
Washing: Wash the resin with DCM and DMF.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours. (Caution: HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures).
-
Remove the strong acid by evaporation under a stream of nitrogen.
-
Triturate the resin with cold diethyl ether to precipitate the peptide.
-
Filter and wash the crude peptide with cold ether and dry under vacuum.
-
-
Analysis: Analyze the crude peptide by HPLC and MS. Purify the peptide using preparative HPLC.
Conclusion: A Clear Verdict for Tryptophan
Based on the available evidence and established chemical principles, the Fmoc strategy is the superior choice for the solid-phase synthesis of tryptophan-containing peptides. Its mild deprotection conditions, coupled with the effective side-chain protection of tryptophan with a Boc group, significantly minimize the risk of side reactions, leading to higher purity and yield of the target peptide. While the Boc strategy remains a viable option, particularly for hydrophobic sequences prone to aggregation, it necessitates careful consideration of scavengers and poses greater challenges due to the harsh acidic conditions and hazardous reagents involved in the final cleavage step. For researchers aiming for reliable and high-quality synthesis of tryptophan-containing peptides, the Fmoc/tBu approach offers a more robust and user-friendly path to success.
References
A Strategic Approach to Methionine Incorporation in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of peptides containing methionine (Met) presents unique challenges due to the susceptibility of its thioether side chain to oxidation. This guide provides a comparative analysis of strategies for incorporating methionine during Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on the purity of the crude peptide. We will explore the use of pre-oxidized Fmoc-Met(O)-OH as a strategic alternative to the standard Fmoc-Met-OH and discuss the implications for crude peptide purity and the overall synthetic workflow.
The presence of methionine in a peptide sequence necessitates careful consideration of the synthetic strategy to minimize side reactions and maximize the purity of the final product. The primary side reaction involving methionine is the oxidation of its thioether side chain to methionine sulfoxide (Met(O)).[1][2][3] This oxidation can occur at various stages of SPPS, including during the final cleavage from the resin, leading to a heterogeneous crude product that is challenging to purify.[1][3]
The Challenge of Methionine Oxidation
During standard Fmoc-SPPS, the thioether in the methionine side chain is typically left unprotected due to its relative stability to the basic conditions used for Fmoc group removal.[1] However, it is highly susceptible to oxidation under the acidic conditions of the final cleavage and deprotection step.[1][2][4] This results in the formation of diastereomeric sulfoxides, complicating the purification process and potentially impacting the biological activity of the peptide.[3]
Another significant side reaction is the S-alkylation of the methionine thioether, which can also occur during the final acidolytic cleavage.[2][5]
A Proactive Solution: The Use of Fmoc-Met(O)-OH
To circumvent the issue of uncontrolled oxidation, a proactive strategy involves the use of the pre-oxidized building block, Fmoc-Met(O)-OH.[3][6] By incorporating methionine in its sulfoxide form, the primary site of oxidative side reactions is already addressed. This approach leads to a more homogeneous crude peptide mixture, consisting primarily of the desired peptide with Met(O) residues.[3] This streamlined crude product profile significantly simplifies the subsequent purification by HPLC.[3][6]
Following purification, the methionine sulfoxide residues can be quantitatively reduced back to methionine, yielding the final, pure peptide.[3][7] This two-step process of synthesis with the oxidized form followed by post-purification reduction often proves more efficient than attempting to purify a complex mixture of oxidized and non-oxidized peptides.
The Hypothetical Alternative: Fmoc-Met(Boc)-OH
While Boc (tert-butoxycarbonyl) protecting groups are commonly used for the side chains of other amino acids like histidine (Fmoc-His(Boc)-OH) and lysine (Fmoc-Lys(Boc)-OH) to prevent side reactions, a similar strategy for methionine (Fmoc-Met(Boc)-OH) is not standard practice in Fmoc-SPPS.[8][9] The thioether of methionine is not readily protected by a Boc group in the same manner as the amino or imidazole groups of other amino acids. The primary challenge with methionine remains its susceptibility to oxidation, which is not effectively prevented by a Boc protecting group on the side chain.
Comparative Purity Assessment of Crude Peptides
The following table summarizes the expected purity profiles of crude peptides synthesized with Fmoc-Met-OH versus Fmoc-Met(O)-OH.
| Parameter | Crude Peptide from Fmoc-Met-OH | Crude Peptide from Fmoc-Met(O)-OH |
| Major Component | Desired peptide with Met | Desired peptide with Met(O) |
| Major Impurities | Peptide with Met(O) (diastereomers), S-alkylated peptide | Minor synthesis-related impurities (e.g., deletion sequences) |
| Expected Crude Purity | Variable, often lower due to oxidation | Higher homogeneity |
| Purification Complexity | High, due to co-elution of oxidized and non-oxidized forms | Lower, simplified chromatogram |
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the peptide-resin under vacuum.
Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing methionine synthesized with Fmoc-Met-OH, scavengers like 1,2-ethanedithiol (EDT) can be added to minimize oxidation.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
Mass Spectrometry Analysis
Confirm the identity of the main peak and any major impurities by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry.
Reduction of Methionine Sulfoxide
-
Reduction Solution: Prepare a solution of ammonium iodide and dimethyl sulfide in an appropriate solvent.[3][7]
-
Reduction Reaction: Dissolve the purified Met(O)-containing peptide in the reduction solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry until the reduction is complete.
-
Purification: Purify the final reduced peptide by RP-HPLC to remove any remaining reagents.
Visualizing the Workflow and Logic
Figure 1. General experimental workflow for solid-phase peptide synthesis and purity assessment.
Figure 2. Logical comparison of synthetic strategies for methionine-containing peptides.
References
- 1. biotage.com [biotage.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
A Researcher's Guide to Benchmarking Fmoc-Trp(Boc)-OH from Diverse Suppliers
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the quality of the constituent building blocks is paramount. The purity and performance of Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH) directly influence the yield, purity, and ultimately the biological activity of the final synthetic peptide. Inconsistent quality from different suppliers can introduce variability, complicate purification, and compromise results.
The use of a tert-butyloxycarbonyl (Boc) group to protect the indole side chain of tryptophan is crucial for minimizing side reactions during peptide assembly, particularly in sequences containing arginine.[1][2] This guide provides a comprehensive framework for objectively benchmarking the performance of Fmoc-Trp(Boc)-OH from various commercial suppliers. By implementing the standardized experimental protocols outlined below, researchers can generate empirical data to make informed procurement decisions, ensuring the reliability and reproducibility of their peptide synthesis projects.
Key Performance Indicators for Fmoc-Trp(Boc)-OH
A thorough evaluation of Fmoc-Trp(Boc)-OH should focus on three critical areas:
-
Purity and Integrity: Assessing the chemical and stereochemical purity of the raw material.
-
Identity Confirmation: Verifying the correct chemical structure and mass.
-
Synthetic Performance: Evaluating its efficiency and reliability in a practical SPPS application.
Data Presentation: A Comparative Summary
All quantitative data generated from the following experimental protocols should be systematically organized for a clear, side-by-side comparison.
Table 1: Physical and Analytical Properties
| Parameter | Supplier A (Lot: XXXXX) | Supplier B (Lot: YYYYY) | Supplier C (Lot: ZZZZZ) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility in DMF (0.2 M) | Clear, colorless solution | Clear, colorless solution | Solution slightly yellow |
| HPLC Purity (%) | |||
| Enantiomeric Purity (% D-isomer) | |||
| Mass Spectrometry [M+H]⁺ (Observed) | |||
| Mass Spectrometry [M+H]⁺ (Expected) | 527.22 | 527.22 | 527.22 |
Table 2: Performance in Model Peptide Synthesis
| Parameter | Supplier A (Lot: XXXXX) | Supplier B (Lot: YYYYY) | Supplier C (Lot: ZZZZZ) |
| Model Peptide Sequence | Ac-Gly-Trp(Boc)-Ala-NH₂ | Ac-Gly-Trp(Boc)-Ala-NH₂ | Ac-Gly-Trp(Boc)-Ala-NH₂ |
| Coupling Efficiency (%) | |||
| Crude Peptide Purity by HPLC (%) | |||
| Major Impurity 1 (%) | |||
| Major Impurity 2 (%) |
Experimental Protocols
Consistent and detailed methodologies are essential for generating reliable and comparable data.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the Fmoc-Trp(Boc)-OH and quantifies any impurities.[3][4]
-
Objective: To quantify the purity of the amino acid derivative and identify any related impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-100% B
-
25-30 min: 100% B
-
30-31 min: 100-30% B
-
31-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm and 280 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Trp(Boc)-OH in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Data Analysis: Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Enantiomeric Purity by Chiral HPLC
Histidine is particularly prone to racemization, but assessing the enantiomeric purity of all amino acid derivatives is good practice.[5][6]
-
Objective: To quantify the percentage of the undesired D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable carbohydrate-based chiral stationary phase (CSP) column (e.g., CHIRALPAK series).
-
Mobile Phase: Isocratic mixture of hexane/isopropanol with a TFA additive, to be optimized based on the specific column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Trp(Boc)-OH in 1 mL of the mobile phase.
-
Data Analysis: Calculate the D-isomer content by comparing the peak area of the D-enantiomer to the total area of both enantiomer peaks.
Identity Verification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Method: Prepare a sample solution (approx. 0.1 mg/mL in acetonitrile). Infuse into the ESI-MS and acquire the spectrum in positive ion mode. Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the protonated molecule [M+H]⁺.[3]
Performance in a Test Peptide Synthesis
Evaluating the amino acid in a practical application is the ultimate test of its performance.[4]
-
Objective: To assess the coupling efficiency and impurity profile of Fmoc-Trp(Boc)-OH in a standard SPPS protocol.
-
Synthesis: Synthesize a simple tripeptide, for example, Ac-Gly-Trp-Ala-NH₂, on a Rink Amide resin.
-
Protocol:
-
Swell the Rink Amide resin in dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.[7]
-
Couple Fmoc-Ala-OH using a standard coupling reagent such as HBTU/DIPEA.
-
Repeat the deprotection and coupling steps for the test Fmoc-Trp(Boc)-OH from each supplier.
-
Repeat the deprotection and coupling steps for Fmoc-Gly-OH.
-
Perform N-terminal acetylation using acetic anhydride.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[8]
-
-
Analysis: Analyze the crude peptide product by HPLC and MS. Compare the purity of the target peptide and the profile of any impurities generated.
Visualizing Workflows and Chemical Structures
Diagrams provide a clear visual representation of complex processes and molecular structures, aiding in the comprehension of the benchmarking framework.
Caption: Experimental workflow for benchmarking Fmoc-Trp(Boc)-OH.
Caption: Structure of Fmoc-Trp(Boc)-OH.
Caption: Potential Trp side reaction during cleavage without Boc protection.
References
- 1. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fmoc-Met(Boc)-OH
For laboratory professionals engaged in peptide synthesis and drug development, the responsible management and disposal of chemical reagents such as Fmoc-Met(Boc)-OH are of paramount importance. Adherence to proper disposal protocols is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe disposal of Fmoc-Met(Boc)-OH.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if dust may be generated. |
II. Quantitative Data Summary
A complete dataset for Fmoc-Met(Boc)-OH is not available. The following table summarizes known and inferred properties. Researchers should handle this compound with the care afforded to potentially hazardous materials.
| Property | Value |
| Chemical Formula | C₂₅H₃₁NO₆S |
| Molecular Weight | 473.58 g/mol |
| Appearance | Assumed to be a white to off-white solid. |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place. |
| Hazard Identification | Data not available. Prudent to handle as a potential skin, eye, and respiratory irritant, and as potentially harmful to aquatic life. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of Fmoc-Met(Boc)-OH and any associated contaminated materials is to manage them as hazardous chemical waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing Fmoc-Met(Boc)-OH, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.[1]
-
Liquid Waste: Solutions containing Fmoc-Met(Boc)-OH should be collected in a separate, designated hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[1]
-
Keep the container closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "Fmoc-Met(Boc)-OH" and list any other constituents of the waste mixture.
-
Indicate the approximate quantity of waste and the date of initial waste accumulation.
-
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation, be well-ventilated, and situated away from sources of ignition.[1]
-
Ensure incompatible wastes are segregated within the SAA.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste on all required documentation.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving Fmoc-Met(Boc)-OH.
Caption: Disposal workflow for Fmoc-Met(Boc)-OH.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Fmoc-Met(Boc)-OH, fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling Fmoc-metrp(boc)-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of complex reagents like Fmoc-Met-Trp(Boc)-OH is fundamental to both personal safety and research integrity. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures for handling, and compliant disposal plans.
Hazard Identification and Risk Assessment
Fmoc-Met-Trp(Boc)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). While not classified as acutely hazardous, it is a fine chemical powder that can cause irritation upon contact with skin, eyes, or the respiratory tract.[1] The primary risks are associated with its potential for skin sensitization and the hazards of reagents used in its application, such as during the deprotection of Fmoc and Boc groups.[2][3]
Key Risk Factors:
-
Respiratory Irritation: Inhalation of the fine powder can irritate the respiratory tract.[4]
-
Skin and Eye Irritation: Direct contact may lead to irritation.[5] An allergic skin reaction may also occur.[2][3]
-
Unknown Biological Activity: As a research chemical, its full biological effects may not be fully characterized.[5][6]
-
Hazards from Associated Reagents: The handling of this compound will likely involve other hazardous chemicals, such as solvents (e.g., DMF), bases for Fmoc deprotection (e.g., piperidine), and acids for Boc deprotection and cleavage (e.g., TFA).[][8]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.[6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4][5][6] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the preparation of solutions or cleavage from the resin.[6] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides and amino acid derivatives.[4][5][6] Consider double-gloving for added protection with concentrated solutions. |
| Respiratory Protection | Respirator (N95 or equivalent) | Necessary when working with the lyophilized powder outside of a certified chemical fume hood to avoid inhalation of fine particles.[4][6][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safety and to maintain the integrity of the compound.
1. Preparation and Weighing of Solid Fmoc-Met-Trp(Boc)-OH:
-
Engineering Controls: All handling of the solid powder must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5][9]
-
Sanitization: Before beginning, thoroughly wash your hands and put on the required PPE (lab coat, safety goggles, and nitrile gloves).[6] Sanitize the work area within the fume hood.
-
Weighing: Use anti-static weighing techniques to minimize powder dispersion. Weigh the desired amount of the compound on weighing paper or directly into a suitable container within the fume hood.
-
Container Sealing: After weighing, securely seal the container with the compound before removing it from the fume hood.
-
Cleanup: Promptly clean any spills within the fume hood using appropriate methods. Dispose of contaminated weighing paper and gloves in the designated hazardous waste container inside the fume hood.
2. Solution Preparation:
-
Solvent Addition: In a fume hood, slowly add the appropriate solvent to the vial containing the weighed solid. To prevent foaming and aerosol generation, direct the solvent stream against the inner wall of the vial.[6]
-
Dissolution: Gently swirl or vortex the vial to facilitate dissolution. Avoid vigorous shaking.[6]
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper waste disposal is critical for laboratory safety and environmental compliance.[5][9] Never dispose of this chemical or its waste down the drain.[5]
-
Solid Waste: All consumables that have come into contact with Fmoc-Met-Trp(Boc)-OH (e.g., gloves, pipette tips, weighing paper, vials) must be collected in a designated and clearly labeled hazardous chemical waste container.[5]
-
Liquid Waste: Unused or expired solutions, as well as waste from the peptide synthesis process (including deprotection and cleavage solutions), should be collected in a labeled hazardous waste container.[5] It is best practice to separate organic and aqueous waste streams.[5]
-
Compliance: All waste disposal must follow your institution's specific chemical waste disposal protocols.
Experimental Protocols: Considerations for Use in Peptide Synthesis
When using Fmoc-Met-Trp(Boc)-OH in peptide synthesis, be aware of potential side reactions involving the amino acid side chains, particularly during the final cleavage and deprotection step.
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, especially during acidic cleavage with reagents like TFA.[10][11][12] This can be minimized by adding scavengers, such as dimethylsulfide, to the cleavage cocktail.[11]
-
Tryptophan Alkylation: The indole ring of tryptophan can be alkylated by carbocations generated during the cleavage of tert-butyl-based protecting groups.[13] This side reaction can be suppressed by using appropriate scavengers in the cleavage mixture.[14]
Caption: Logical workflow for the safe handling of Fmoc-Met-Trp(Boc)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. kilobio.com [kilobio.com]
- 5. biovera.com.au [biovera.com.au]
- 6. benchchem.com [benchchem.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
